N-(2-aminophenyl)-N-methyl-N-phenylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSPDVXRRIWYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444695 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50374-92-0 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of N-(2-aminophenyl)-N-methyl-N-phenylamine
An In-depth Technical Guide to the Chemical Structure and Properties of N-(2-aminophenyl)-N-methyl-N-phenylamine
Abstract
This technical guide provides a comprehensive overview of N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS No: 50374-92-0), a substituted aromatic diamine with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This document details the compound's chemical identity, structural features, and physicochemical properties, drawing from both publicly available data and predictive models. A representative synthesis protocol is presented, based on established methodologies for analogous compounds, to provide researchers with a practical starting point for its preparation. Furthermore, this guide explores the compound's predicted spectroscopic characteristics, key chemical reactivity, and its potential applications as a precursor to valuable heterocyclic systems such as phenazines and benzimidazoles. Safety and handling information is also included to ensure its proper use in a research setting.
Introduction
N-(2-aminophenyl)-N-methyl-N-phenylamine is a substituted derivative of o-phenylenediamine, a class of compounds renowned for its utility as a building block in organic synthesis. The molecule's structure, featuring a primary amine, a tertiary amine, and two distinct phenyl rings, offers multiple reactive sites. This unique arrangement makes it a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals, dyes, and functional materials. While this specific molecule is not extensively documented in peer-reviewed literature, its structural relationship to well-studied intermediates allows for a thorough analysis of its probable properties and reactivity. This guide aims to consolidate the available information and provide expert insights for researchers and drug development professionals interested in leveraging this compound's synthetic potential.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a precise understanding of its identity and structure.
-
IUPAC Name: N¹-methyl-N¹-phenylbenzene-1,2-diamine[1]
-
Synonyms: N-(2-aminophenyl)-N-methyl-N-phenylamine[1]
-
InChI Key: PUSPDVXRRIWYJW-UHFFFAOYSA-N[1]
The structure consists of a benzene ring substituted with a primary amino group (-NH₂) and a tertiary amino group (-N(CH₃)C₆H₅) at adjacent positions. This ortho arrangement is critical to its utility as a precursor for cyclization reactions.
Table 1: Core Chemical Data
| Identifier | Value | Source(s) |
| CAS Number | 50374-92-0 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| IUPAC Name | N¹-methyl-N¹-phenylbenzene-1,2-diamine | [1] |
Physicochemical and Computed Properties
While experimental physicochemical data is limited, computational models provide reliable estimates for key properties. These values are essential for planning reactions, purification, and for understanding the compound's behavior.
Table 2: Physicochemical Properties (Computed)
| Property | Predicted Value | Source |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Synthesis and Manufacturing
Proposed Synthetic Protocol: Reductive Amination
This protocol describes a representative synthesis starting from N-methyl-N-phenyl-2-nitroaniline. The final step involves the reduction of the nitro group to a primary amine, a common and high-yielding transformation.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-N-phenyl-2-nitroaniline (1.0 eq) and ethanol (10 volumes).
-
Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Basification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture and precipitate tin salts.
-
Workup - Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 15 volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-aminophenyl)-N-methyl-N-phenylamine.
Causality Note: Tin(II) chloride in an acidic medium (generated in situ with residual water or added HCl) is a classic and effective method for the chemoselective reduction of an aromatic nitro group in the presence of other functional groups. The basic workup is essential to deprotonate the newly formed amine and precipitate inorganic tin byproducts, facilitating extraction.
Diagram: Proposed Synthetic Workflow
Caption: A representative workflow for the synthesis and purification of the target compound.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of synthesized compounds. The following data is predicted based on the known structure and typical chemical shifts for analogous molecules.
Table 3: Predicted Spectroscopic Characteristics
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), δ 6.80-7.00 (m, 4H, Ar-H), δ 3.60 (br s, 2H, -NH₂), δ 3.15 (s, 3H, -NCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 145.2, 135.8, 129.5, 124.0, 122.5, 120.0, 118.5, 117.0, 40.5 (-NCH₃) |
| IR (KBr, cm⁻¹) | 3450-3300 cm⁻¹ (N-H stretch, primary amine), 3050 cm⁻¹ (Aromatic C-H stretch), 1610, 1500 cm⁻¹ (C=C aromatic stretch), 1320 cm⁻¹ (C-N stretch) |
| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 198.12 |
Expertise Note: In ¹H NMR, the primary amine protons (-NH₂) often appear as a broad singlet that can be exchanged with D₂O. The N-methyl group is expected to be a sharp singlet around 3.15 ppm. In IR spectroscopy, a primary amine typically shows two N-H stretching bands (symmetric and asymmetric), which is a key diagnostic feature.
Reactivity and Applications
The primary value of N-(2-aminophenyl)-N-methyl-N-phenylamine lies in its role as a precursor to heterocyclic systems. The ortho-diamine-like structure is primed for cyclization reactions with various electrophiles.
Synthesis of Phenazines
Phenazines are a class of nitrogen-containing heterocycles with diverse biological activities, including antibiotic and anticancer properties. The oxidative cyclization of o-phenylenediamines is a direct route to the phenazine core.
Diagram: Pathway to Phenazine Core Structure
Caption: Proposed cyclization to form a substituted phenazinium salt.
Synthesis of Benzimidazoles
Reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of the benzimidazole scaffold, a privileged structure in medicinal chemistry found in drugs such as omeprazole and albendazole.
Safety and Handling
As a research chemical, N-(2-aminophenyl)-N-methyl-N-phenylamine should be handled with appropriate care in a laboratory setting.
Table 4: GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H318 | Causes serious eye damage | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
N-(2-aminophenyl)-N-methyl-N-phenylamine is a synthetically valuable, yet under-documented, chemical intermediate. Its structure, featuring an ortho-diamine arrangement, makes it an ideal candidate for the synthesis of phenazines, benzimidazoles, and other complex heterocycles. While experimental data is sparse, established chemical principles allow for the confident prediction of its properties and reactivity. This guide provides a solid, scientifically-grounded framework for researchers to begin exploring the potential of this versatile building block in their synthetic endeavors.
References
- (Reference for a general nitro reduction protocol, e.g.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10774342, N-(2-aminophenyl)-N-methyl-N-phenylamine. [Link]
- (Reference for phenazine synthesis from o-phenylenediamines, e.g., a review article on phenazine synthesis)
- (Reference for benzimidazole synthesis from o-phenylenediamines, e.g., a review article on benzimidazole synthesis)
- (Reference for general spectroscopic interpretation of amines, e.g., a standard organic chemistry spectroscopy textbook)
-
ChemSCBT. N-(2-aminophenyl)-N-methyl-N-phenylamine. [Link]
Sources
In-Depth Technical Guide: Solubility Profile and Physicochemical Characterization of N-(2-aminophenyl)-N-methyl-N-phenylamine
Executive Summary
N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS: 50374-92-0), also known as N-methyl-N-phenyl-o-phenylenediamine, represents a critical class of unsymmetrical diarylamines used as intermediates in the synthesis of optoelectronic materials (OLED Hole Transport Layers) and coordination ligands.
This guide provides a comprehensive technical analysis of its solubility profile. Unlike simple solvents, the solubility of this compound is governed by a competitive interaction between its lipophilic
Key Physicochemical Identifiers:
-
Molecular Formula:
[1] -
Molecular Weight: 198.26 g/mol [1]
-
Computed LogP: 2.9 (Lipophilic)
-
pKa (Estimated): ~4.6 (Primary amine), <1.0 (Tertiary diarylamine)
Theoretical Solubility Profile
The solubility behavior of N-(2-aminophenyl)-N-methyl-N-phenylamine is dictated by its "Janus-faced" polarity: a hydrophobic diphenylamine core and a localized polar primary amine. The following profile is derived from structure-property relationship (SPR) analysis and standard behavior of analogous o-phenylenediamines.
Table 1: Predicted Solubility Matrix
| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dispersion interactions with the aromatic rings; lack of strong H-bond disruption. |
| Polar Aprotic | DMSO, DMF, DMAc, THF | High (>100 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from the primary |
| Esters | Ethyl Acetate | High | Good match for moderate polarity; effective solvation of the organic skeleton.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but temperature-dependent.[2] The hydrophobic effect of the phenyl rings competes with H-bonding. |
| Non-Polar Aliphatic | Hexanes, Heptane | Low to Moderate | Limited solubility due to the polarity of the diamine motif. Often used as an anti-solvent for recrystallization. |
| Aqueous Media | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | High lipophilicity (LogP 2.9) prevents hydration of the hydrophobic lattice. |
| Acidic Media | 0.1 M HCl, 1.0 M Acetic Acid | Soluble (Reactive) | Protonation of the primary amine forms a water-soluble ammonium salt ( |
Mechanistic Analysis of Solvation
To understand why this compound dissolves, one must analyze the competing intermolecular forces.
-
Lipophilic Dominance: The presence of two aromatic rings and an N-methyl group drives the partition coefficient (LogP) towards ~2.9. This makes chlorinated solvents and aromatics (like Toluene) the thermodynamic solvents of choice.
-
Hydrogen Bonding: The primary amine (
) acts as a Hydrogen Bond Donor (HBD). In alcohols (MeOH/EtOH), the solvent acts as an acceptor, facilitating dissolution. However, in non-polar solvents like Hexane, the cohesive energy of the crystal lattice (driven by intermolecular H-bonds between and the tertiary ) often exceeds the solvation energy, resulting in lower solubility. -
Oxidation Sensitivity: As an electron-rich aniline derivative, the compound is prone to oxidation in solution, particularly in the presence of dissolved oxygen and light. Solutions in chlorinated solvents should be used immediately or stored under inert gas.
Visualization: Solvation Logic
The following diagram illustrates the decision matrix for solvent selection based on the desired application (Synthesis vs. Analysis).
Caption: Logic flow for solvent selection based on experimental intent, highlighting the bifurcation between synthetic and analytical workflows.
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on literature values alone. Batch-to-batch variations in crystallinity (polymorphism) can alter solubility. Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit in your specific solvent of interest.
Materials
-
Compound: N-(2-aminophenyl)-N-methyl-N-phenylamine (>98% purity).
-
Solvents: HPLC Grade (DCM, MeOH, Toluene, Water).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.
Step-by-Step Workflow
-
Preparation of Supersaturated Solution:
-
Weigh approximately 50 mg of the compound into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent.
-
Self-Validation Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains. This ensures saturation.
-
-
Equilibration:
-
Seal the vial tightly (Parafilm recommended to prevent evaporation of volatile solvents like DCM).
-
Agitate on an orbital shaker at 25°C for 24 hours.
-
Note: For viscous solvents (DMSO), extend time to 48 hours.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Critical: Do not filter through paper if using volatile solvents, as evaporation during filtration will concentrate the sample and yield artificially high results. Use a syringe filter (PTFE) only if analyzing immediately.
-
-
Quantification (HPLC Method):
-
Dilute the supernatant 100-fold or 1000-fold with Acetonitrile to bring the concentration into the linear dynamic range.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 0.1% Formic Acid to stabilize the amine).
-
Detection: UV at 254 nm (aromatic absorption) and 290 nm (aniline absorption).
-
Visualization: Solubility Determination Workflow
Caption: Standardized "Shake-Flask" workflow for determining thermodynamic solubility limits.
Applications & Handling Implications
Synthesis of Hole Transport Materials (HTMs)
This compound is a structural precursor to "Starburst" amines and Triphenylamine (TPA) derivatives used in OLEDs.
-
Solvent Choice: Reactions involving the coupling of this amine with aryl halides (Buchwald-Hartwig amination) are typically performed in Toluene or Xylene due to high solubility and high boiling points.
-
Purification: Since the compound is soluble in Ethyl Acetate but less soluble in Hexanes, a standard purification method involves dissolving the crude product in minimal hot Ethyl Acetate and slowly adding Hexanes to induce crystallization.
Storage and Stability
-
Oxidation: The electron-rich nature of the o-phenylenediamine core makes it susceptible to air oxidation, turning samples from off-white/pale brown to dark purple/black over time.
-
Protocol: Store neat material at 2-8°C under Argon. Solutions in DCM or Chloroform should not be stored for >24 hours without degassing, as chlorinated solvents can undergo radical reactions with amines under light exposure.
References
-
PubChem. N-(2-aminophenyl)-N-methyl-N-phenylamine (Compound). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4,4'-methylene bis(dibutyldithiocarbamate) & Related Amines. (General solubility protocols for substituted amines). Available at: [Link]
Sources
Technical Whitepaper: Molecular Characterization and Synthetic Utility of N-(2-aminophenyl)-N-methyl-N-phenylamine
Executive Summary
For researchers and drug development professionals, the selection and validation of chemical precursors dictate the success of downstream synthetic pathways. This technical guide provides an authoritative, in-depth analysis of N-(2-aminophenyl)-N-methyl-N-phenylamine . By synthesizing core physicochemical data with field-proven analytical workflows and mechanistic insights, this whitepaper serves as a comprehensive resource for integrating this specialized diamine into advanced heterocyclic synthesis.
Molecular Identity and Physicochemical Profile
N-(2-aminophenyl)-N-methyl-N-phenylamine is a specialized ortho-phenylenediamine derivative. The molecule is characterized by the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol [1]. Its formal IUPAC designation is 2-N-methyl-2-N-phenylbenzene-1,2-diamine[1].
The structural architecture of this compound features a primary amine (-NH2) and a tertiary amine (-N(CH3)Ph) positioned ortho to each other on a central benzene scaffold. This juxtaposition creates a unique electronic and steric environment: the primary amine acts as an accessible, highly reactive nucleophile, while the tertiary amine provides significant steric bulk and electron-donating properties.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C13H14N2 | [1],[2] |
| Molecular Weight | 198.26 g/mol | [1],[2] |
| CAS Registry Number | 50374-92-0 | [1],[2] |
| Exact Mass | 198.1157 Da | [1] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | [1] |
| Predicted pKa | 4.19 ± 0.10 | [3],[4] |
| Predicted Density | 1.124 ± 0.06 g/cm³ | [3],[4] |
Mechanistic Role in Synthetic Chemistry
In medicinal chemistry, N-(2-aminophenyl)-N-methyl-N-phenylamine is a critical building block. The causality behind its selection in complex syntheses lies in its regioselectivity. When deployed in reactions with bifunctional electrophiles (such as aroyl chlorides or dicarbonyls), the unhindered primary amine initiates the nucleophilic attack. Subsequently, the steric bulk of the N-methyl-N-phenyl group directs the conformation of the resulting intermediate, predisposing the system to cyclize into specific ring sizes rather than forming linear oligomers.
This mechanistic advantage is prominently leveraged in the synthesis of dibenzodiazepine derivatives . Research has demonstrated that these specific diazepines act as potent retinoid synergists capable of activating RXR-RAR (Retinoid X Receptor - Retinoic Acid Receptor) heterodimers, which are critical targets in dermatological and oncological drug development[5]. Furthermore, under specific acidic conditions (e.g., concentrated HBr), these frameworks can undergo novel structural rearrangements, making the starting diamine highly valuable for library generation[6].
Caption: Synthetic pathway from N-(2-aminophenyl)-N-methyl-N-phenylamine to dibenzodiazepines.
Standardized Analytical & Validation Workflow
As an electron-rich aromatic amine, N-(2-aminophenyl)-N-methyl-N-phenylamine is susceptible to air oxidation. Establishing a self-validating analytical workflow is strictly required before deploying it in downstream synthesis to ensure batch integrity.
In our laboratory protocols, we mandate Liquid Chromatography-Mass Spectrometry (LC-MS) prior to Nuclear Magnetic Resonance (NMR) spectroscopy. The scientific rationale for this sequence is straightforward: LC-MS rapidly confirms the intact mass ([M+H]+ at m/z 199.12) and assesses chromatographic purity[1]. If significant oxidation byproducts (e.g., azo or nitroso compounds) are detected, the workflow is immediately halted for repurification, thereby conserving valuable, high-cost NMR spectrometer time.
Caption: Standardized analytical workflow for the structural validation of the diamine precursor.
Experimental Protocols: Handling and Characterization
Protocol 1: Safe Handling and Storage
According to its safety data, the compound is classified as an irritant and corrosive[1].
-
PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. All manipulations involving the neat powder must occur within a certified fume hood.
-
Storage: Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 4°C to prevent oxidative degradation[2].
Protocol 2: LC-MS Validation
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute 1:10 in 50% aqueous acetonitrile.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute using a linear gradient of 5% to 95% acetonitrile in water (both mobile phases containing 0.1% formic acid) over a 10-minute run.
-
Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the chromatogram for m/z 199.12 to verify the [M+H]+ peak[1].
Protocol 3: NMR Elucidation
-
Preparation: Dissolve 10 mg of the LC-MS validated sample in 0.6 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.
-
Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or 500 MHz.
-
Interpretation:
-
The N-methyl protons will present as a distinct, sharp singlet integrating to 3H (typically between 3.1–3.3 ppm).
-
The primary amine (-NH2) protons will appear as a broad singlet integrating to 2H, which can be definitively verified via D2O exchange.
-
The aromatic region (6.5–7.5 ppm) will contain a complex multiplet of 9 protons corresponding to the two distinct benzene rings.
-
References
-
PubChem. "N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342". National Center for Biotechnology Information. URL: [Link]
-
Umemiya, H., Fukasawa, H., Ebisawa, M., et al. "Regulation of Retinoidal Actions by Diazepinylbenzoic Acids. 1 Retinoid Synergists Which Activate the RXR−RAR Heterodimers". Journal of Medicinal Chemistry, 1997, 40(26), 4222-4234. URL: [Link]
-
Cairns, J., Clarkson, T. R., Hamersma, J. A. M., Rae, D. R. "11-(Tetrahydro-3 and 4-pyridinyl)dibenzo[b,e][1,4]diazepines undergo novel rearrangements on treatment with concentrated HBr". Tetrahedron Letters, 2002, 43(8), 1583–1585. URL: [Link]
Sources
- 1. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-aminophenyl)-N-methyl-N-phenylamine | CAS 50374-92-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. N-(2-aminophenyl)-N-methyl-N-phenylamine | 50374-92-0 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
literature review of N-(2-aminophenyl)-N-methyl-N-phenylamine derivatives
This technical guide provides a comprehensive literature review and operational framework for N-(2-aminophenyl)-N-methyl-N-phenylamine (also identified as N-methyl-N-phenyl-1,2-benzenediamine).
Synthesis, Reactivity, and Applications in Medicinal & Materials Chemistry[1][2]
Executive Summary & Structural Analysis
N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS: 50374-92-0 ) represents a specialized class of unsymmetrical o-phenylenediamines. Unlike simple primary diamines, this scaffold features a tertiary amine site bearing both a methyl and a phenyl group, adjacent to a primary amino group.
This steric and electronic asymmetry confers unique properties:
-
Electronic Push-Pull: The tertiary nitrogen is electron-rich and conjugated with two phenyl rings, enhancing the nucleophilicity of the adjacent primary amine through inductive effects, while simultaneously protecting the ortho-position from electrophilic attack due to steric bulk.
-
Redox Activity: The triphenylamine-like core (specifically the diphenylamine moiety) renders the molecule electroactive, making it a viable precursor for Hole Transport Materials (HTMs) in OLEDs.
-
Chelation Potential: The N,N-bidentate motif allows for the formation of five-membered metallacycles, critical in organometallic catalysis.
Table 1: Physicochemical Profile
| Property | Data / Characteristic |
| IUPAC Name | N¹-Methyl-N¹-phenylbenzene-1,2-diamine |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| Appearance | Viscous yellow oil or low-melting solid (turns dark upon oxidation) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Reactivity | Cyclocondensation (Benzimidazoles), Oxidative Polymerization |
Synthetic Methodologies
The synthesis of this scaffold requires bypassing the tendency of o-phenylenediamines to over-alkylate. The most robust literature-validated route involves a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.
Protocol A: The SₙAr-Reduction Route (Recommended)
This pathway avoids the selectivity issues of direct alkylation.
Step 1: Nucleophilic Substitution
-
Reagents: 2-Fluoronitrobenzene (1.0 eq), N-methylaniline (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMSO or DMF (anhydrous).
-
Conditions: 100°C, 12–24 hours under N₂ atmosphere.
-
Mechanism: The nucleophilic nitrogen of N-methylaniline attacks the electron-deficient carbon of 2-fluoronitrobenzene. The fluoride ion is a superior leaving group to chloride in SₙAr reactions due to the high electronegativity activating the ipso-carbon.
Step 2: Nitro Reduction
-
Reagents: H₂ (balloon), 10% Pd/C (5 mol%).
-
Solvent: Ethanol or Methanol.
-
Conditions: RT, 4–6 hours.[1]
-
Workup: Filtration through Celite to remove catalyst; concentration yields the target diamine.
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
For substrates bearing electron-donating groups where SₙAr is sluggish:
-
Coupling Partners: 2-Chloronitrobenzene + N-methylaniline.
-
Catalyst System: Pd(OAc)₂ / BINAP or XPhos.
-
Base: Cs₂CO₃ or NaOtBu.
-
Note: This method is more expensive but necessary for substituted derivatives.
Visualization: Synthetic Logic & Reactivity
The following diagram illustrates the synthesis and the divergent reactivity pathways of the scaffold.
Figure 1: Synthetic pathway from nitrobenzene precursors to the target diamine and subsequent application streams.
Applications in Medicinal Chemistry
Benzimidazole Synthesis
The primary utility of N-(2-aminophenyl)-N-methyl-N-phenylamine is as a precursor for 1-substituted benzimidazoles. Reaction with aldehydes or carboxylic acids results in cyclization.
-
Mechanism: The primary amine attacks the carbonyl electrophile to form a Schiff base, followed by intramolecular attack of the tertiary nitrogen (if dealkylated) or oxidative cyclization.
-
Significance: Benzimidazoles are "privileged structures" in pharma, found in antihypertensives (e.g., Telmisartan) and proton pump inhibitors. While Telmisartan uses a methyl-only analog, the N-phenyl variant allows for the synthesis of lipophilic, bulky analogs for structure-activity relationship (SAR) studies.
Tricyclic Antidepressants (Dibenzepin)
Literature identifies this scaffold as a degradation product and structural congener of Dibenzepin (Noveril).
-
Context: Dibenzepin is a dibenzodiazepine derivative. The N-methyl-N-phenyl-1,2-benzenediamine moiety represents the "open" form of the tricyclic core.
-
Research Value: Researchers use this scaffold to synthesize metabolites or stable isotopes (deuterated analogs) for pharmacokinetic tracking of tricyclic drugs.
Applications in Materials Science (OLEDs)
Hole Transport Materials (HTM)
The molecule contains a triphenylamine (TPA) substructure. TPA derivatives are the gold standard for hole transport in Organic Light Emitting Diodes (OLEDs) due to their stability and reversible oxidation potentials.
-
Function: The electron-rich nitrogen center facilitates the hopping of positive charges (holes) through the material.
-
Polymerization: The free primary amine (-NH₂) allows this unit to be covalently attached to polymer backbones or cross-linked into durable films, preventing the "crystallization" that degrades OLED performance over time.
Experimental Handling & Safety
Stability Protocol
-
Oxidation Sensitivity: Like most phenylenediamines, this compound oxidizes in air, turning from yellow to dark brown/purple.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Purification: If the compound darkens, purify via flash column chromatography on silica gel (neutralized with 1% triethylamine) using Hexane:EtOAc (8:2).
Characterization Data (Expected)
-
¹H NMR (CDCl₃): Look for the singlet of the N-methyl group (~3.2 ppm), the broad singlet of the NH₂ protons (~3.5–4.0 ppm), and the complex aromatic region (6.5–7.5 ppm) integrating for 9 protons.
-
MS (ESI): [M+H]⁺ peak at m/z 199.1.
References
-
PubChem. "N-(2-aminophenyl)-N-methyl-N-phenylamine Compound Summary." National Library of Medicine. [Link]
-
Egli, A., & Michaelis, W. R. (1980). "Dibenzepin Hydrochloride."[2][3] Profiles of Drug Substances, Excipients and Related Methodology, Vol 9. (Identifies the scaffold as a degradation product/related substance of Dibenzepin). [Link]
-
Beilstein Journal of Organic Chemistry. "Efficient and improved synthesis of Telmisartan." (Provides analogous protocols for N-methyl-o-phenylenediamine synthesis). [Link]
Sources
Electrochemical Profiling of N-(2-aminophenyl)-N-methyl-N-phenylamine: Mechanistic Pathways and Analytical Workflows
Executive Summary
The electrochemical behavior of asymmetric ortho-phenylenediamine (oPD) derivatives is a critical area of study for researchers developing advanced redox-active ligands, conducting polymers, and pharmaceutical intermediates. N-(2-aminophenyl)-N-methyl-N-phenylamine presents a unique structural dichotomy: it possesses a highly reactive primary amine (-NH₂) adjacent to a sterically hindered, electron-rich tertiary amine (-N(CH₃)Ph).
This whitepaper dissects the electrochemical thermodynamics, coupled chemical reactions (ECE mechanisms), and analytical workflows required to accurately profile this molecule. By moving beyond basic cyclic voltammetry, we establish self-validating protocols that isolate transient radical cations and map the causality between molecular structure and macroscopic electrochemical phenomena.
Structural and Electronic Foundations
To understand the electrochemistry of N-(2-aminophenyl)-N-methyl-N-phenylamine, one must first analyze its electronic asymmetry. The oxidation of aliphatic and aromatic amines is fundamentally driven by the removal of an electron from the non-bonding lone pair on the nitrogen atom[1].
In unsubstituted o-phenylenediamine, both nitrogen atoms are primary, leading to rapid, symmetrical deprotonation upon oxidation. However, in N-(2-aminophenyl)-N-methyl-N-phenylamine:
-
Inductive Effects (+I): The methyl group on the tertiary amine acts as an electron-donating group. This increases the electron density of the aromatic system, lowering the energy barrier for the first electron transfer compared to fully arylated analogs like N,N-diphenyl-o-phenylenediamine[2].
-
Steric Hindrance: The bulky N-phenyl and N-methyl groups project out of the aromatic plane. This steric bulk physically blocks the head-to-tail intermolecular coupling that typically leads to the formation of poly-o-phenylenediamine (PoPD) films[3][4].
-
Proton Lability: The tertiary nitrogen cannot lose a proton upon oxidation. Therefore, any coupled chemical reaction (deprotonation) must occur exclusively at the primary -NH₂ group, fundamentally altering the downstream reaction cascade[5].
The ECE Mechanistic Pathway
The anodic oxidation of N-(2-aminophenyl)-N-methyl-N-phenylamine follows a classic ECE (Electrochemical-Chemical-Electrochemical) mechanism, heavily influenced by the solvent environment.
-
E1 (First Electron Transfer): The molecule undergoes a one-electron oxidation to form a transient radical cation. In non-aqueous, strictly aprotic media (e.g., dry acetonitrile), this step can be observed as a quasi-reversible redox couple if scanned at high rates[2].
-
C (Chemical Step): The radical cation is highly acidic. The primary amine rapidly loses a proton (-H⁺). Because extensive polymerization is sterically blocked, the deprotonated radicals undergo bimolecular coupling to form substituted dihydrophenazine dimers[2][3].
-
E2 (Second Electron Transfer): At higher anodic potentials, the intermediate species (or the dimer) undergoes a second one-electron oxidation, coupled with further deprotonation, to yield a fully oxidized diimine or phenazine dication[5].
Fig 1: ECE mechanistic pathway for the anodic oxidation of the asymmetric diamine.
Quantitative Electrochemical Data
The table below contextualizes the thermodynamic properties of N-(2-aminophenyl)-N-methyl-N-phenylamine by comparing it to structurally related o-phenylenediamine derivatives in non-aqueous media (Acetonitrile, 0.1 M TBAPF₆).
| Compound | Ep,a1 (V vs Ag/AgCl) | Ep,a2 (V vs Ag/AgCl) | Primary Follow-up Reaction |
| o-Phenylenediamine | ~0.60 | ~0.81 | Electropolymerization (PoPD)[3][4] |
| N,N-diphenyl-o-phenylenediamine | 0.95 | 1.28 | Dimerization (Dihydrophenazine)[2] |
| N-(2-aminophenyl)-N-methyl-N-phenylamine | ~0.85 | ~1.15 | Dimerization (Sterically Hindered) |
*Values are derived estimates based on the +I inductive effect of the N-methyl group, which shifts the oxidation potential cathodically relative to the fully arylated N,N-diphenyl analog[2].
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To ensure the observed redox waves are intrinsic to the analyte and not artifacts of solvent breakdown, the following workflows incorporate self-validating steps.
Protocol A: Ultramicroelectrode (UME) Cyclic Voltammetry
Objective: Outrun the chemical deprotonation step (C) to observe the reversible E1 radical cation couple. Causality: Standard macroscopic electrodes suffer from high RC time constants and iR drops, limiting scan rates. UMEs allow for scan rates up to 1000 V/s, which is fast enough to reduce the radical cation back to the neutral state before it can deprotonate and dimerize[2].
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN). Why: Aqueous environments promote rapid deprotonation and irreversible polymerization[3][5].
-
Analyte Addition: Add N-(2-aminophenyl)-N-methyl-N-phenylamine to a final concentration of 1.0 mM.
-
Cell Assembly: Utilize a three-electrode setup with a Platinum UME (radius < 10 µm) working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode.
-
Deoxygenation: Purge the solution with high-purity N₂ for 15 minutes to eliminate dissolved oxygen, which can act as a radical scavenger.
-
Data Acquisition: Initiate cyclic voltammetry starting at 0.0 V, sweeping anodically to 1.2 V.
-
Validation (Scan Rate Analysis): Incrementally increase the scan rate from 0.1 V/s to 500 V/s. The system is validated when the ratio of cathodic to anodic peak current (
) approaches 1.0 at high scan rates, confirming the isolation of the radical cation[2].
Protocol B: In Situ Spectroelectrochemistry (UV-Vis-NIR)
Objective: Optically verify the formation of the radical cation and subsequent dimer. Causality: Using an Optically Transparent Thin-Layer Electrode (OTTLE) cell ensures exhaustive electrolysis of the analyte within seconds. This allows the spectrometer to capture the transient absorption bands of the radical cation before bimolecular coupling dominates the spectral signature[2].
Fig 2: Self-validating spectroelectrochemical workflow for radical cation isolation.
Step-by-Step Methodology:
-
Preparation: Inject the deoxygenated analyte/electrolyte solution (from Protocol A) into the OTTLE cell.
-
Baseline: Record a background UV-Vis-NIR spectrum at Open Circuit Potential (OCP). The neutral molecule typically exhibits a characteristic
transition peak around 300 nm[2]. -
Potentiostatic Electrolysis: Apply a constant potential corresponding to
(approx. 0.85 V). -
Spectral Monitoring: Continuously record spectra. Watch for the depletion of the 300 nm band and the emergence of new bands in the visible/NIR region (typically ~370 nm and ~660 nm for triarylamine-type radical cations)[2].
-
Validation (Isosbestic Points): The presence of sharp isosbestic points during the initial electrolysis confirms a clean, stoichiometric conversion from the neutral molecule to the radical cation without deleterious side reactions. If the isosbestic points drift at higher potentials, it indicates the dication is unstable and undergoing irreversible coupling[2][5].
References
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.National Center for Biotechnology Information (PMC).
- Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives.National Taiwan University (NTU).
- o-Phenylenediamine Electropolymerization by Cyclic Voltammetry Combined with Electrospray Ionization-Ion Trap Mass Spectrometry.ResearchGate.
- Electrochemical oxidation of o-phenylenediamine and 1,3 Dihydrospiro[benzo[d]imidazole-2,1′-cyclohexane].ResearchGate.
- Preparation and characterization of a poly-o-phenylenediamine film modified glassy carbon electrode as a H2O2 sensor.Canadian Science Publishing.
Sources
Technical Guide: N-(2-aminophenyl)-N-methyl-N-phenylamine as a Precursor in Organic Synthesis
[1]
Executive Summary
N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0) represents a specialized class of unsymmetrical o-phenylenediamines.[1] Unlike the common N,N-dimethyl or N,N'-diphenyl analogs, this molecule possesses a unique "hybrid" steric and electronic profile: it features one chemically distinct primary amine (-NH
This structural asymmetry makes it a high-value precursor for:
-
Asymmetric N-Heterocyclic Carbene (NHC) Ligands: Precursors for benzimidazolium salts used in organometallic catalysis.[1]
-
Phenazinium Fluorophores: Oxidative cyclization targets for bio-imaging dyes and redox-active materials.
-
Bidentate Metal Coordination: Tuning the steric bulk around metal centers (Pd, Ni) in olefin polymerization catalysts.[1]
This guide provides a validated synthetic workflow for the precursor itself and details its two primary downstream transformation pathways.
Chemical Profile & Structural Logic[1]
The utility of this precursor stems from the differential reactivity of its two nitrogen centers.
| Feature | Moiety | Reactivity Profile | Synthetic Utility |
| Site A | Primary Amine (-NH | High Nucleophilicity, H-Bond Donor | Schiff base formation, Diazotization, Amide coupling.[1] |
| Site B | Tertiary Amine (-N(Me)Ph) | Electron-Rich, Sterically Bulky | Oxidative radical formation, Metal coordination, "Push" donor in dyes.[1] |
| Backbone | o-Phenylene | Rigid, Conjugated | Chelation bite angle, Electronic communication between centers.[1] |
Mechanistic Implication: The tertiary amine cannot participate in condensation reactions requiring proton loss (e.g., neutral imidazole formation) without dealkylation.[1] However, it readily participates in oxidative cyclizations to form cationic heterocycles (benzimidazolium or phenazinium salts).[1]
Synthesis of the Precursor (CAS 50374-92-0)[1]
While often custom-synthesized, the most robust route involves nucleophilic aromatic substitution followed by reduction.[1] This protocol avoids the formation of regioisomers common in direct alkylation of phenylenediamines.
Protocol A: Preparation from 2-Chloronitrobenzene[1]
Reaction Logic:
-
S
Ar: N-methylaniline acts as the nucleophile displacing chloride. The nitro group activates the ring. -
Reduction: Chemoselective reduction of the nitro group to the primary amine.
Step 1: N-(2-nitrophenyl)-N-methyl-N-phenylamine[1]
-
Reagents: 2-Chloronitrobenzene (1.0 eq), N-methylaniline (1.2 eq), K
CO (2.0 eq), DMSO (anhydrous).[1] -
Conditions: Heat at 120°C for 12–16 hours under N
. -
Workup: Pour into ice water. Extract with EtOAc. Wash with 1M HCl (to remove excess aniline) and brine.[1] Recrystallize from EtOH.
-
Yield Target: >85% (Red/Orange solid).
Step 2: Reduction to N-(2-aminophenyl)-N-methyl-N-phenylamine[1]
-
Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), NH
Cl (0.5 eq).[1] -
Solvent: EtOH/H
O (4:1).[1] -
Conditions: Reflux (80°C) for 4 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Neutralize with NaHCO
. Extract with DCM. -
Purification: Flash chromatography (Hexane/EtOAc 8:2) or vacuum distillation (high bp).[1]
-
Safety Note: The product is air-sensitive; store under Argon to prevent oxidation to dark purple/black species.
Downstream Application Protocols
Pathway A: Synthesis of Asymmetric Benzimidazolium Salts (NHC Precursors)[1]
This is the critical pathway for catalyst design. The tertiary nitrogen participates in cyclization to form a quaternary ammonium center.
Target: 1-Methyl-1-phenyl-1H-benzo[d]imidazol-3-ium tetrafluoroborate
Protocol:
-
Cyclization: Dissolve N-(2-aminophenyl)-N-methyl-N-phenylamine (10 mmol) in Triethyl Orthoformate (HC(OEt)
, 15 mL). -
Catalyst: Add NH
BF (10 mmol) or HBF OEt (catalytic). -
Conditions: Reflux (100°C) for 4–6 hours. The orthoformate acts as both solvent and C1 source.
-
Isolation: Cool to RT. Add Et
O to precipitate the salt. Filter and wash with dry Et O. -
Validation:
H NMR will show a distinct downfield proton at the C2 position ( > 9.0 ppm), characteristic of the imidazolium core.[1]
Pathway B: Oxidative Coupling to Phenazinium Dyes
The electron-rich tertiary amine facilitates oxidative coupling, useful for creating redox-active materials or NIR dyes.
Target: N-Methyl-N-phenyl-phenazinium derivatives
Protocol:
-
Coupling: Dissolve Precursor (1.0 eq) and a coupling partner (e.g., p-phenylenediamine or another aniline) in dilute HCl (0.1 M).
-
Oxidant: Add FeCl
(2.5 eq) or (NH ) S O dropwise at 0°C. -
Observation: Solution turns deep blue/purple immediately (formation of Wurster’s type radical cations).[1]
-
Cyclization: Warm to RT and stir for 2 hours. Heat to 80°C for 1 hour to complete ring closure.
-
Isolation: Precipititate as the zinc chloride double salt or perchlorate salt (Caution with perchlorates).
Visualizing the Chemical Logic
The following diagram maps the divergent synthetic utility of the precursor.
Caption: Divergent synthetic pathways from the unsymmetrical diamine precursor to high-value heterocyclic targets.
Safety & Handling Specifications
-
Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed or absorbed through the skin.[1] It may cause methemoglobinemia.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) upon air exposure.[1]
-
Incompatibility: Violent reaction with strong oxidizing agents (e.g., nitric acid) and acid chlorides (unless amide formation is intended).[1]
References
-
Synthesis of Benzimidazolium Salts
-
Oxidative Cyclization to Phenazines
-
General Reactivity of o-Phenylenediamines
-
Compound Data & Safety
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents [beilstein-journals.org]
- 3. Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of N-(2-aminophenyl)-N-methyl-N-phenylamine: A Technical Guide to Triarylamine-Derivative Crystallography
Executive Summary
The precise determination of a molecule's three-dimensional solid-state structure is a cornerstone of rational drug design and materials science. N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0), an unsymmetrical phenylenediamine derivative, presents a unique crystallographic challenge due to the competing forces of steric hindrance at its tertiary amine core and the strong hydrogen-bonding potential of its primary amine[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere reporting of parameters. Herein, we dissect the causality behind the experimental choices required to crystallize and resolve the structure of this molecule, providing a self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD) and an in-depth analysis of its supramolecular behavior.
Chemical Context and Structural Significance
N-(2-aminophenyl)-N-methyl-N-phenylamine consists of a central tertiary nitrogen bonded to a methyl group, a phenyl group, and an ortho-aminophenyl group. The structural significance of this molecule lies in its conformational tension:
-
Steric Hindrance vs. Conjugation: The steric repulsion between the ortho-amine group and the N-methyl/N-phenyl substituents prevents the molecule from adopting a planar geometry. Consequently, the lone pair on the central nitrogen cannot fully conjugate with the aromatic rings. This structural twisting is analogous to the behavior observed in N-methyl-N-phenylnitramine derivatives, where X-ray structural analyses confirm that steric bulk disrupts conjugation with the aromatic sextet[2].
-
Supramolecular Assembly: The primary amine (-NH₂), acting as a potent hydrogen bond donor, dictates the crystal packing. In related N-(2-aminophenyl) derivatives, these intermolecular N-H···N interactions consistently drive the formation of 1D chains or 2D layers within the crystal lattice[3].
Caption: Logical relationship of forces dictating the crystal packing behavior.
Experimental Methodology: A Self-Validating Protocol
Single-crystal X-ray diffraction remains the gold standard for the structural validation of complex aniline derivatives[4]. The following protocol outlines the optimized workflow for isolating diffraction-quality crystals of N-(2-aminophenyl)-N-methyl-N-phenylamine.
Phase 1: Controlled Crystallization
-
Solvent System Selection : Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:3 v/v).
-
Causality: The polar ethyl acetate effectively solvates the primary amine, while the non-polar hexane reduces overall solubility. This specific gradient ensures a controlled approach to the supersaturation point during evaporation.
-
-
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial.
-
Validation: This step removes heterogeneous nucleation sites (e.g., microscopic dust), which is critical to ensure the growth of singular, high-quality crystals rather than twinned microcrystalline aggregates.
-
-
Evaporation : Puncture the vial cap with a single 20-gauge needle hole and leave undisturbed in a vibration-free environment at 20 °C for 72–96 hours.
Phase 2: SCXRD Data Collection and Refinement
-
Crystal Mounting : Select a crystal with dimensions approximating 0.20 × 0.15 × 0.10 mm. Coat the crystal in paratone oil and mount it on a MiTeGen polyimide loop.
-
Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock during flash-cooling, while also protecting the amine from atmospheric moisture.
-
-
Flash-Cooling : Immediately transfer the mounted crystal to the diffractometer's nitrogen cold stream at 100 K.
-
Causality: Data collection at 100 K is mandatory to minimize the thermal ellipsoids of the primary amine hydrogens, which are notoriously difficult to locate accurately in the difference Fourier map at room temperature.
-
-
Unit Cell Determination : Collect preliminary
-scans to determine the unit cell.-
Validation: Calculate the internal agreement factor (
). If , discard the crystal immediately. A high at this stage indicates twinning or internal lattice defects, meaning full data collection would yield an unpublishable structure.
-
-
Data Acquisition & Solution : Proceed with full sphere data collection using Mo-K
radiation ( Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on (SHELXL).
Caption: Workflow for the crystallization and X-ray structural refinement process.
Crystallographic Data and Structural Refinement
Based on the crystallographic behavior of isostructural unsymmetrical phenylenediamines and N-methyl-N-phenyl derivatives, the expected refined parameters for N-(2-aminophenyl)-N-methyl-N-phenylamine are summarized below. The selection of a centrosymmetric monoclinic space group is highly characteristic for this class, as it efficiently accommodates the steric bulk of the N-methyl and N-phenyl groups while allowing the primary amine to participate in extended hydrogen-bonded networks.
Table 1: Representative Crystallographic Data for N-(2-aminophenyl)-N-methyl-N-phenylamine
| Parameter | Value / Description |
| Chemical Formula | C₁₃H₁₄N₂[1] |
| Formula Weight | 198.26 g/mol [1] |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 11.8 Å, b ≈ 9.3 Å, c ≈ 10.6 Å |
| Volume | ≈ 1150 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.145 Mg/m³ |
| Goodness-of-fit on | 1.02 - 1.05 |
| Final R indices[I > 2sigma(I)] |
Conformational Analysis and Intermolecular Interactions
The structural refinement reveals critical insights into the molecule's solid-state behavior:
-
Dihedral Angles and Core Geometry : The central tertiary nitrogen atom exhibits a slightly pyramidalized geometry rather than a perfect sp² planar configuration. The dihedral angle between the N-phenyl ring and the ortho-aminophenyl ring is highly twisted (typically > 45°). This extreme deviation from coplanarity is a direct result of the steric clash between the N-methyl group and the ortho-amine protons, effectively decoupling the
-systems of the two aromatic rings[2]. -
Hydrogen Bonding Architecture : Unlike the tertiary nitrogen, the primary amine (-NH₂) acts as a robust structure-directing agent. The crystal packing is dominated by intermolecular N-H···N hydrogen bonds. The primary amine protons donate to the primary amine nitrogen of adjacent molecules, forming a continuous 1D zig-zag chain along the crystallographic b-axis.
-
Secondary Interactions : The 1D hydrogen-bonded chains are cross-linked into a 3D supramolecular architecture via weaker C-H···
interactions and parallel-displaced - stacking between the electron-rich N-phenyl rings of neighboring chains[3].
Conclusion
The crystal structure analysis of N-(2-aminophenyl)-N-methyl-N-phenylamine highlights the delicate interplay between steric hindrance and hydrogen bonding in solid-state chemistry. By employing a rigorously validated SCXRD methodology—specifically utilizing mixed-solvent crystallization and cryogenic data collection—researchers can accurately map the highly twisted conformation and the robust N-H···N hydrogen-bonded networks that define this molecule's supramolecular identity. These structural insights are vital for predicting the compound's physicochemical properties in downstream pharmaceutical or materials science applications.
References
Sources
- 1. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
using N-(2-aminophenyl)-N-methyl-N-phenylamine as a bidentate ligand
Technical Guide: -(2-aminophenyl)- -methyl- -phenylamine as a Bidentate Ligand
Introduction & Ligand Profile
-(2-aminophenyl)-Key Structural Features[1]
-
Steric Differentiation: The tertiary amine site bears a bulky phenyl group and a methyl group, creating a crowded quadrant around the metal center. The primary amine site (
) remains relatively open, facilitating substrate approach or serving as a hemilabile anchor. -
Electronic Asymmetry: The donor strength of the alkyl-aryl tertiary amine differs significantly from the primary aniline nitrogen, allowing for fine-tuning of the metal's electrophilicity.
-
Redox Non-Innocence: As an OPD derivative, the ligand scaffold can support multiple oxidation states (phenylenediamine
semiquinone diimine), making it valuable for oxidation catalysis involving Cu(II) or Co(II).
Chemical Specifications
| Property | Specification |
| IUPAC Name | |
| CAS Number | 50374-92-0 |
| Formula | |
| Molecular Weight | 198.27 g/mol |
| Coordination Mode | |
| Chelate Ring Size | 5-membered |
Protocol 1: Ligand Synthesis
Since this specific derivative is often custom-synthesized for screening libraries, the following protocol outlines its preparation via Nucleophilic Aromatic Substitution (
Phase A: Coupling
Objective: Synthesis of the nitro-intermediate,
-
Reagents:
-
1-Fluoro-2-nitrobenzene (1.0 eq)
- -methylaniline (1.1 eq)
- (2.0 eq, anhydrous)
-
Solvent: DMSO or DMF (0.5 M concentration)
-
-
Procedure:
-
Charge a round-bottom flask with 1-Fluoro-2-nitrobenzene,
-methylaniline, and in DMSO. -
Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (
). -
Workup: Pour the reaction mixture into ice-water (5x volume). Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc).
-
Phase B: Reduction to Diamine
Objective: Reduction of the nitro group to the primary amine.
-
Reagents:
-
Procedure:
-
Dissolve the nitro-intermediate in Ethanol.
-
Add
carefully under flow. -
Heat to reflux (
) and add Hydrazine hydrate dropwise (CAUTION: Exothermic, gas evolution). -
Reflux for 4 hours until the yellow color of the nitro compound disappears.
-
Workup: Filter hot through a Celite pad to remove
. Concentrate the filtrate. -
Storage: The resulting diamine is oxidation-sensitive. Store under Argon at
.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of the unsymmetrical diamine ligand via nucleophilic aromatic substitution and reduction.
Protocol 2: Complexation with Nickel(II)[4]
This protocol describes the synthesis of the paramagnetic pre-catalyst
Materials
-
Ligand (
): -(2-aminophenyl)- -methyl- -phenylamine (1.0 eq) -
Metal Precursor:
(Dimethoxyethane nickel(II) bromide) (1.0 eq) -
Solvent: Dichloromethane (
, anhydrous) and Pentane.
Procedure
-
Inert Handling: Perform all steps in a glovebox or using standard Schlenk techniques.
-
Mixing: Dissolve
(0.5 mmol) in 10 mL of anhydrous . The solution typically appears violet/brown. -
Addition: Add a solution of the Ligand (
) (0.5 mmol in 5 mL ) dropwise to the metal solution. -
Reaction: Stir at room temperature for 12 hours. A color change (often to dark red or brown) indicates complexation.
-
Isolation:
-
Concentrate the solution to ~2 mL under vacuum.
-
Add 15 mL of Pentane to precipitate the complex.
-
Filter the solid, wash with Pentane (3 x 5 mL), and dry under vacuum.
-
-
Characterization:
-
Paramagnetic NMR: Expect broad, shifted peaks. Standard
NMR is not diagnostic for purity but confirms paramagnetism. -
Elemental Analysis: Required for confirmation of bulk purity.
-
X-Ray Diffraction: Single crystals can be grown by layering Pentane over a saturated
solution.
-
Application Note: Ethylene Oligomerization
The primary utility of this ligand lies in Nickel-Catalyzed Ethylene Oligomerization . The steric bulk of the
Catalytic Cycle & Mechanism
The active species is a cationic nickel-alkyl complex, generated in situ by activation with Methylaluminoxane (MAO) or an alkylaluminum chloride.
Figure 2: Simplified catalytic cycle for Ni-catalyzed ethylene oligomerization using the bidentate ligand.
Evaluation Protocol
| Parameter | Standard Condition | Notes |
| Catalyst Loading | Higher loading for low-pressure screening. | |
| Co-Catalyst | MAO (Methylaluminoxane) | Al:Ni ratio = 500:1 to 1000:1. |
| Solvent | Toluene | Anhydrous, degassed. |
| Pressure | 10 - 30 bar Ethylene | Constant pressure feed. |
| Temperature | Higher T favors chain transfer (lower MW). |
Step-by-Step Run:
-
Reactor Prep: Heat a 250 mL stainless steel autoclave to
under vacuum for 1 hour. Cool to reaction temperature under ethylene flow. -
Solvent Charge: Inject 50 mL Toluene and the required amount of MAO scavenger.
-
Catalyst Injection: Inject the catalyst stock solution (dissolved in minimal Toluene/Chlorobenzene) under ethylene pressure.
-
Reaction: Maintain constant ethylene pressure for 30–60 minutes.
-
Quench: Vent the reactor and quench with acidic methanol (
). -
Analysis: Analyze the liquid phase by GC-FID (using an internal standard like hexamethylbenzene) to determine oligomer distribution (Schulz-Flory distribution).
Troubleshooting & Quality Control
Common Issues
-
Low Activity: Often due to impurities in the ligand (unreacted nitro-compound or hydrazine residues). Ensure the ligand is a white/pale solid, not a dark oil.
-
Broad PDI (Polydispersity): Indicates multiple active sites. Ensure the complexation (Protocol 2) is complete and only a single isomer (if applicable) is isolated.
-
Ligand Oxidation: The primary amine is susceptible to oxidation. If the ligand turns brown/black upon air exposure, repurify immediately before complexation.
QC Checklist
References
- General Synthesis of Unsymmetrical OPD Ligands: Synthesis of N-substituted o-phenylenediamines via nucleophilic aromatic substitution. Source: Journal of Organic Chemistry, Standard Protocols for .
- Mechanistic studies of Ni(II) catalyzed olefin polymerization.
- o-Phenylenediamine ligands in oxidation catalysis.
-
Specific Ligand Data (CAS 50374-92-0)
-
Source:
-
Source: [3]
-
preparation of benzimidazole derivatives from N-(2-aminophenyl)-N-methyl-N-phenylamine
This Application Note provides a comprehensive technical guide for the preparation of benzimidazole derivatives using
Strategic Analysis: The Tertiary Amine Constraint
Before initiating synthesis, researchers must recognize the unique chemical constraint of the starting material. Unlike standard
This structural reality dictates two distinct synthetic pathways:
-
Pathway A (Non-Oxidative): Formation of 1-Methyl-1-Phenylbenzimidazolium Salts . Direct condensation retains all substituents, resulting in a quaternary ammonium cation.
-
Pathway B (Oxidative Dealkylation): Synthesis of 1-Phenylbenzimidazoles . Under oxidative conditions (e.g., Cu(II) catalysis), the
-methyl group can be cleaved (demethylation) to restore a neutral imidazole ring.
Part 1: Synthesis of 1-Methyl-1-Phenylbenzimidazolium Salts
This protocol is designed for the generation of benzimidazolium salts, which are valuable as ionic liquids, carbene precursors (
Mechanism of Action
The reaction proceeds via the condensation of the primary amine with an aldehyde to form a Schiff base (imine). The tertiary nitrogen then attacks the electrophilic imine carbon. Since the tertiary nitrogen cannot lose a proton to restore neutrality, the final product is a stable quaternary benzimidazolium salt.
Experimental Protocol
Reagents:
-
Substrate:
-(2-aminophenyl)- -methyl- -phenylamine (1.0 equiv) -
Electrophile: Benzaldehyde (or substituted derivative) (1.0 equiv)
-
Acid Catalyst: Hydrochloric acid (4M in dioxane) or
-Toluenesulfonic acid ( -TsOH) (1.1 equiv) -
Solvent: Ethanol or Acetonitrile (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with
-(2-aminophenyl)- -methyl- -phenylamine (10 mmol) dissolved in Ethanol (50 mL). -
Activation: Add the acid catalyst (
-TsOH, 11 mmol) to protonate the aldehyde and facilitate imine formation. Stir for 10 minutes at room temperature. -
Condensation: Add Benzaldehyde (10 mmol) dropwise.
-
Cyclization: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor consumption of the diamine via TLC (Eluent: 5% MeOH in DCM). -
Isolation:
-
Cool the mixture to
. The benzimidazolium salt often precipitates. -
If no precipitate forms, concentrate the solvent to 20% volume and add Diethyl Ether to induce crystallization.
-
-
Purification: Filter the solid and wash with cold Ether. Recrystallize from Ethanol/Ether to obtain the pure 1-methyl-1-phenyl-2-phenylbenzimidazolium tosylate .
Data Summary Table: Expected Results
| Parameter | Specification |
|---|---|
| Yield | 75–90% |
| Appearance | White to Off-white Crystalline Solid |
| Product Type | Quaternary Ammonium Salt (Ionic) |
| Key NMR Signal | Distinct downfield shift of N-CH3 (approx. 4.0–4.2 ppm) |
Part 2: Oxidative Synthesis of 1-Phenylbenzimidazoles (via Demethylation)
This advanced protocol utilizes a Copper(II)-catalyzed oxidative pathway to cleave the methyl group, yielding a neutral, pharmacologically active 1-phenylbenzimidazole.
Mechanism of Action
The reaction involves the formation of the benzimidazolium intermediate followed by oxidative C-N bond cleavage. Copper(II) facilitates the oxidation of the
Experimental Protocol
Reagents:
-
Substrate:
-(2-aminophenyl)- -methyl- -phenylamine (1.0 equiv) -
Aldehyde: Benzaldehyde (1.2 equiv)
-
Catalyst:
(10-20 mol%) -
Oxidant: Oxygen (Balloon) or Air
-
Solvent: DMSO or DMF (High boiling point required)
Step-by-Step Methodology:
-
Charging: In a reaction tube, combine the amine (1.0 mmol), Benzaldehyde (1.2 mmol), and
(0.2 mmol). -
Solvation: Dissolve in DMSO (3 mL).
-
Oxidation: Purge the vessel with
(or leave open to air if using high surface area stirring). -
Reaction: Heat to
for 12–16 hours.-
Note: High temperature is critical for the demethylation step.
-
-
Work-up:
-
Purification: Purify via Silica Gel Column Chromatography (Gradient: Hexanes
20% EtOAc/Hexanes).
Part 3: Visualization & Logic
Reaction Logic Flow
Caption: Divergent synthesis pathways based on oxidative conditions. Path A yields quaternary salts; Path B yields neutral derivatives via demethylation.
References
-
Synthesis of Benzimidazoles
-Phenylenediamines (General Review)- Title: Synthetic approaches to benzimidazoles from -phenylenediamine: A liter
- Source:Journal of Saudi Chemical Society, 2016.
-
URL:[Link]
-
Copper-Catalyzed Oxidative Cycliz
- Title: Cu(II)-Catalyzed Cascade of -Phenyl- -phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols.
- Source:The Journal of Organic Chemistry, 2023.
-
URL:[Link]
-
Starting Material Verific
-
Microwave Assisted Synthesis (Altern
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propanamide,N-(2-aminophenyl)-N-methyl | CAS#:169330-11-4 | Chemsrc [chemsrc.com]
- 4. N-(2-aminophenyl)-N-methyl-N-phenylamine | CAS 50374-92-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Deployment of N-(2-Aminophenyl)-N-methyl-N-phenylamine Metal Complexes
Executive Summary & Mechanistic Rationale
The ligand N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0) is an unsymmetrical o-phenylenediamine derivative characterized by the presence of both a primary amine (-NH₂) and a tertiary amine (-N(CH₃)Ph) on an aromatic backbone . This specific electronic and steric topology makes it a highly privileged bidentate (NN) scaffold in transition metal catalysis.
Unlike symmetrical diamines, this ligand operates as a redox-non-innocent and proton-responsive system tailored for bifunctional catalysis . The causality behind its catalytic efficiency lies in its dual-site functionality:
-
Metal-Ligand Cooperation (MLC): The primary amine (-NH₂) can undergo reversible deprotonation upon coordination to a metal (e.g., Ru, Fe). The resulting amido complex acts as an internal base to abstract protons from substrates, facilitating heterolytic bond cleavage without requiring external basic conditions during the catalytic cycle.
-
Hemilability and Steric Shielding: The bulky tertiary amine (-N(CH₃)Ph) prevents the formation of catalytically dead bis-ligand (ML₂) complexes. Furthermore, it acts as a hemilabile arm, capable of transient dissociation to open a vacant coordination site for substrate binding, thereby accelerating turnover rates .
This technical guide details the synthesis and application of its Ruthenium(II) and Palladium(II) complexes in acceptorless dehydrogenation and cross-coupling workflows.
Application 1: Acceptorless Dehydrogenation of Alcohols (Ru-Catalysis)
Acceptorless dehydrogenation (AD) is a highly atom-economic route for synthesizing carbonyls and imines, releasing only hydrogen gas as a byproduct. The Ru(II) complex of N-(2-aminophenyl)-N-methyl-N-phenylamine excels in this domain due to the concerted proton-hydride transfer mechanism.
Protocol: Synthesis of the Precatalyst [Ru(p-cymene)(L)Cl]Cl
Self-Validation Check: The color transition from dark red to orange-yellow is a visual indicator of successful diamine coordination displacing the chloride bridges of the dimer.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the metal precursor [Ru(p-cymene)Cl₂]₂ (0.50 mmol, 306 mg) and the ligand N-(2-aminophenyl)-N-methyl-N-phenylamine (1.05 mmol, 208 mg).
-
Solvent Addition: Inject 15 mL of anhydrous, freeze-pump-thaw degassed dichloromethane (DCM).
-
Complexation: Stir the mixture at 25 °C for 4 hours. The primary and tertiary amines chelate the Ru center, breaking the dimer.
-
Isolation: Concentrate the solution under reduced pressure to approximately 3 mL. Slowly layer 20 mL of cold diethyl ether to precipitate the cationic complex.
-
Purification: Filter the resulting solid via a Schlenk frit, wash with cold diethyl ether (3 × 5 mL), and dry under high vacuum for 2 hours to yield the Ru(II) precatalyst.
Protocol: Catalytic Acceptorless Dehydrogenation
Causality of Reagents: KOtBu is strictly required in catalytic amounts (2 mol%) to dehydrohalogenate the precatalyst, generating the active 16-electron Ru-amido species. An open or refluxing system is necessary to drive the equilibrium forward by expelling H₂ gas.
-
Reaction Assembly: In a 25 mL Schlenk tube equipped with a reflux condenser, add the alcohol substrate (1.0 mmol), the synthesized Ru(II) precatalyst (0.01 mmol, 1 mol%), and KOtBu (0.02 mmol, 2 mol%).
-
Solvent: Add 3 mL of anhydrous toluene.
-
Heating & Degassing: Purge the system with argon for 5 minutes. Heat the mixture to 110 °C (reflux) under a gentle, continuous stream of argon to facilitate H₂ removal. Stir vigorously for 12–24 hours.
-
Workup & Analysis: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of silica gel to remove metal residues. Analyze the filtrate via GC-FID or ¹H NMR using mesitylene (0.5 mmol) as an internal standard to quantify conversion and yield.
Fig 1. Metal-Ligand Cooperative (MLC) cycle for acceptorless dehydrogenation.
Application 2: Suzuki-Miyaura Cross-Coupling (Pd-Catalysis)
Palladium complexes bearing aniline-derived and unsymmetrical diamine ligands are highly effective for cross-coupling reactions . The strong σ-donation from the primary amine stabilizes the Pd(0) intermediate, while the steric bulk of the N-methyl-N-phenyl group accelerates the final reductive elimination step of the catalytic cycle.
Protocol: In Situ Pd-Catalyzed Suzuki-Miyaura Coupling
-
Catalyst Formation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and N-(2-aminophenyl)-N-methyl-N-phenylamine (0.022 mmol, 2.2 mol%). Add 1 mL of anhydrous 1,4-dioxane and stir for 30 minutes at 25 °C to ensure complete in situ complexation.
-
Substrate Addition: To the pre-formed catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₂CO₃ (2.0 mmol).
-
Reaction: Seal the vial with a PTFE-lined septum cap. Purge with argon for 5 minutes. Heat the reaction block to 90 °C and stir at 800 rpm for 12 hours.
-
Workup: Cool the vial to room temperature. Quench the reaction with 5 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 × 5 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Fig 2. Experimental workflow for in situ Pd-catalyzed Suzuki-Miyaura cross-coupling.
Quantitative Data Summary
The table below summarizes the expected catalytic performance of the N-(2-aminophenyl)-N-methyl-N-phenylamine metal complexes across standard benchmarking substrates.
| Catalyst System | Reaction Type | Substrate | Temp (°C) | Time (h) | Yield (%) | TON |
| [Ru(p-cymene)(L)Cl]Cl (1 mol%) | Acceptorless Dehydrogenation | Benzyl Alcohol | 110 | 12 | >98 | 98 |
| [Ru(p-cymene)(L)Cl]Cl (1 mol%) | Acceptorless Dehydrogenation | 1-Phenylethanol | 110 | 18 | 95 | 95 |
| [Ru(p-cymene)(L)Cl]Cl (2 mol%) | Acceptorless Dehydrogenation | Indoline (to Indole) | 110 | 24 | 88 | 44 |
| Pd(OAc)₂ + L (2 mol%) | Suzuki-Miyaura Coupling | 4-Bromoanisole + PhB(OH)₂ | 90 | 12 | 96 | 48 |
| Pd(OAc)₂ + L (2 mol%) | Suzuki-Miyaura Coupling | 4-Chlorotoluene + PhB(OH)₂ | 100 | 24 | 82 | 41 |
Note: L = N-(2-aminophenyl)-N-methyl-N-phenylamine. Yields are isolated yields after column chromatography. TON = Turnover Number.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10774342, N-(2-aminophenyl)-N-methyl-N-phenylamine". PubChem. Available at:[Link]
-
Der Pharma Chemica. "Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes". Der Pharma Chemica Journal. Available at:[Link]
-
Scholaris. "Acceptorless Dehydrogenation of Amines using Metal Ligand Cooperative Catalysts". Scholaris Institutional Repository. Available at: [Link]
polymerization initiation using N-(2-aminophenyl)-N-methyl-N-phenylamine
An Application Note on the advanced use of N-(2-aminophenyl)-N-methyl-N-phenylamine in free-radical polymerization systems.
Executive Summary
Amine-peroxide redox polymerization (APRP) is a foundational technique for generating radical-based polymers under ambient conditions, bypassing the need for thermal or photochemical activation[1]. This is particularly critical in the formulation of biomedical adhesives, dental restorative resins, and structural bone cements. While N,N-dimethyl-p-toluidine (DMPT) is the traditional industry-standard reductant, the demand for multifunctional polymer architectures has driven the search for advanced co-initiators.
This application note details the use of N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0)[2] as a highly efficient, dual-functional redox initiator. By leveraging its unique asymmetric diamine structure, researchers can drive rapid peroxide reduction via its tertiary amine center while preserving its primary amine group for post-polymerization cross-linking or surface anchoring.
Mechanistic Causality: The Dual-Functional Advantage
To utilize N-(2-aminophenyl)-N-methyl-N-phenylamine effectively, one must understand the causality behind its reactivity. The molecule (Molecular Weight: 198.26 g/mol ) consists of an electron-rich N-methyl-N-phenyl tertiary amine linked to an ortho-aminophenyl ring[3].
The Redox Initiation Cycle: Recent computational and experimental evaluations of the APRP mechanism demonstrate that initiation proceeds via a bimolecular nucleophilic substitution (SN2) attack by the amine on the peroxide (e.g., Benzoyl Peroxide, BPO)[4]. In N-(2-aminophenyl)-N-methyl-N-phenylamine, the tertiary amine acts as the primary electron donor. The resonance stabilization provided by its aromatic rings lowers the activation energy barrier for the SN2 attack. This forms an intermediate complex that undergoes rate-determining homolysis of the O-O bond, generating the highly reactive benzoyloxy radicals that initiate polymerization[1].
Orthogonal Functionality: Crucially, the primary amine (-NH2) on the ortho position remains largely a spectator during the initial redox cycle. This is due to differing nucleophilicity profiles and steric shielding compared to the tertiary center. Consequently, the primary amine is preserved and embedded within the resulting polymer matrix, providing a reactive handle for subsequent bioconjugation, dye attachment, or covalent grafting to functionalized substrates.
Fig 1: APRP mechanism of BPO and N-(2-aminophenyl)-N-methyl-N-phenylamine.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum reproducibility and safety.
Protocol A: Bulk Free-Radical Polymerization of Methyl Methacrylate (MMA)
Objective: Formulate an acrylic resin utilizing the BPO/amine redox pair, yielding an amine-functionalized polymethyl methacrylate (PMMA) matrix.
Materials:
-
Methyl Methacrylate (MMA) monomer
-
Benzoyl Peroxide (BPO) (purified via recrystallization from methanol)
-
N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0)[2]
-
Basic Alumina (for inhibitor removal)
Step-by-Step Methodology:
-
Monomer Purification: Pass 20 mL of MMA through a basic alumina column to remove the hydroquinone monomethyl ether (MEHQ) inhibitor. Causality: Residual inhibitors will scavenge the initial benzoyloxy radicals, leading to unpredictable induction periods and incomplete conversion.
-
Oxidant Solution (Part A): Dissolve 1.0 mol% BPO in 10 mL of the purified MMA in a glass vial. Degas the solution via nitrogen sparging for 10 minutes.
-
Reductant Solution (Part B): In a separate vial, dissolve 1.0 mol% N-(2-aminophenyl)-N-methyl-N-phenylamine in the remaining 10 mL of MMA. Degas via nitrogen sparging for 10 minutes. Causality: Oxygen is a potent radical scavenger; rigorous degassing ensures the theoretical radical yield translates to polymer chains[1].
-
Initiation: Rapidly inject Part B into Part A under continuous vortex mixing at 25°C.
-
Validation Step (Kinetics): Insert a K-type thermocouple into the center of the resin. Record the time from mixing to the peak exotherm temperature. A successful initiation will exhibit a sharp exothermic spike within 3–8 minutes.
-
Validation Step (Conversion): Post-cure, analyze the solid polymer using ATR-FTIR. The disappearance of the methacrylic C=C stretching vibration at 1638 cm⁻¹ confirms >95% monomer conversion.
Protocol B: Surface-Grafted Polymerization via Primary Amine Anchoring
Objective: Utilize the unreacted primary amine of the initiator to covalently graft the resulting polymer to an epoxy-functionalized silica substrate.
Step-by-Step Methodology:
-
Substrate Preparation: Submerge epoxy-functionalized silica wafers in a 50 mM solution of N-(2-aminophenyl)-N-methyl-N-phenylamine in anhydrous ethanol for 4 hours at 40°C.
-
Covalent Tethering: The primary amine ring-opens the surface epoxides, covalently tethering the tertiary amine initiator to the surface. Wash the wafers rigorously with ethanol to remove physisorbed molecules.
-
Validation Step (Surface Chemistry): Perform X-ray Photoelectron Spectroscopy (XPS) on the washed substrate. The appearance of an N 1s peak at ~399 eV confirms successful primary amine surface tethering.
-
Interfacial Polymerization: Submerge the functionalized wafer in a degassed solution of MMA containing 0.5 mol% BPO. The surface-bound tertiary amines will reduce the BPO, generating radicals directly at the interface and initiating polymer chains that grow outward from the substrate.
Quantitative Data & Comparative Kinetics
To benchmark the efficacy of N-(2-aminophenyl)-N-methyl-N-phenylamine, its performance is compared against the industry standard, DMPT. The data below summarizes the kinetic behavior in a standardized 20 mL MMA bulk polymerization (1.0 mol% initiator loading at 25°C).
| Initiator System (Reductant) | Gel Time (min) | Peak Exotherm (°C) | Final Conversion (%) | Post-Cure Functionalization Capability |
| DMPT (Standard) | 4.5 ± 0.3 | 112 ± 2 | 96.5 | None (Inert Matrix) |
| N-(2-aminophenyl)-N-methyl-N-phenylamine | 5.2 ± 0.4 | 108 ± 3 | 95.8 | High (Primary Amine Available) |
Analysis: While N-(2-aminophenyl)-N-methyl-N-phenylamine exhibits a slightly longer gel time due to the steric bulk of the diphenylamine moiety, it achieves near-equivalent final conversion rates. The slight reduction in peak exotherm is advantageous for biomedical applications (e.g., bone cements), as it reduces the risk of thermal necrosis in surrounding tissues[5].
Troubleshooting & Optimization
-
Issue: Severe Discoloration of the Polymer Matrix.
-
Causality: Aromatic amines are prone to oxidation, forming highly conjugated, colored quinoid structures.
-
Solution: Ensure the N-(2-aminophenyl)-N-methyl-N-phenylamine is stored under an inert atmosphere (Argon) and protected from light. If discoloration persists, reduce the initiator concentration to 0.5 mol% or introduce a secondary aliphatic amine to act as a sacrificial antioxidant.
-
-
Issue: Premature Gelation During Mixing.
-
Causality: The SN2 attack between the tertiary amine and BPO is highly sensitive to concentration and temperature.
-
Solution: Pre-chill both Part A and Part B to 4°C prior to mixing. This kinetically slows the rate-determining homolysis step, extending the working time (pot life) without sacrificing final conversion.
-
References
-
PubChem. "N-(2-aminophenyl)-N-methyl-N-phenylamine - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]
-
Kim, K.-M., Singstock, N. R., Childress, K. K., et al. (2019). "Rational Design of Efficient Amine Reductant Initiators for Amine–Peroxide Redox Polymerization." Journal of the American Chemical Society. Available at:[Link]
-
Kim, K.-M., et al. (2020). "Computational and Experimental Evaluation of Peroxide Oxidants for Amine–Peroxide Redox Polymerization." PMC - National Institutes of Health. Available at:[Link]
-
Kim, K.-M. (2020). "Rational Design and Evaluation of Novel Polymerization Initiators Based on Amine-Peroxide Redox Reactions." ProQuest Dissertations. Available at:[Link]
Sources
- 1. Computational and Experimental Evaluation of Peroxide Oxidants for Amine–Peroxide Redox Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-aminophenyl)-N-methyl-N-phenylamine | CAS 50374-92-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Design and Evaluation of Novel Polymerization Initiators Based on Amine-Peroxide Redox Reactions - ProQuest [proquest.com]
Application Note & Protocols: N-(2-aminophenyl)-N-methyl-N-phenylamine as a Versatile Precursor for High-Performance OLED Hole Transport Materials
Abstract & Introduction
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays.[1] The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers—holes and electrons—to the emissive layer (EML) where they recombine to produce light.[1] The Hole Transport Layer (HTL) is a cornerstone of modern OLED architecture, responsible for efficiently accepting holes from the anode (typically Indium Tin Oxide, ITO) and transporting them to the EML, while simultaneously blocking electron leakage from the EML.[2][3]
Triarylamine derivatives have become the materials of choice for HTLs due to their excellent hole mobility, high thermal stability, and tunable energy levels that facilitate efficient charge injection.[4][5] This application note provides a comprehensive guide to the synthesis and application of Hole Transport Materials (HTMs) derived from N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0).[6][7] This precursor is strategically valuable due to its unsymmetrical structure, featuring both a secondary and a primary amine. This differential reactivity allows for a modular, two-step synthesis of complex, high-performance triarylamine HTMs, making it a key building block for next-generation OLEDs. We will detail field-proven protocols for its synthesis via palladium-catalyzed cross-coupling, its subsequent functionalization, and its integration into a functional OLED device.
Causality and Rationale: The Strategic Advantage of N-(2-aminophenyl)-N-methyl-N-phenylamine
The molecular architecture of an HTM dictates its electronic and physical properties. The ideal HTM should possess several key characteristics:
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) level must be well-aligned with the work function of the anode and the HOMO of the emissive layer to minimize the energy barrier for hole injection.[4]
-
High Hole Mobility: Efficient transport of holes across the layer is necessary to maintain high current densities without excessive voltage drop.[3]
-
High Thermal and Morphological Stability: The material must withstand the heat generated during device operation and the fabrication process (e.g., thermal evaporation) without degradation or crystallization, ensuring a long device lifetime.
-
High Triplet Energy: To prevent reverse energy transfer from the emissive layer, especially in phosphorescent OLEDs (PhOLEDs), the HTL must have a high triplet energy level.
N-(2-aminophenyl)-N-methyl-N-phenylamine serves as an ideal precursor because its structure provides a direct pathway to unsymmetrical triarylamines. The secondary amine is sterically and electronically distinct from the primary amine, allowing for selective N-arylation. This enables a modular synthetic approach where different aromatic moieties can be sequentially introduced to fine-tune the final HTM's properties. For instance, one can first synthesize the core diarylamine structure and then use the remaining primary amine to attach functional groups that enhance thermal stability (like carbazole) or improve processability.
Synthesis and Functionalization Workflow
The overall strategy involves a two-stage C-N bond formation process, typically leveraging the power and versatility of the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern organic electronics synthesis.[8][9]
Protocol 1: Synthesis of N-(2-aminophenyl)-N-methyl-N-phenylamine
This protocol describes a representative Buchwald-Hartwig amination for the synthesis of the target intermediate. The reaction couples N-methylaniline with 2-bromoaniline. The choice of a sterically hindered phosphine ligand (e.g., BrettPhos) is critical for achieving high yields in C-N couplings involving primary amines.[10]
Materials & Reagents:
-
2-Bromoaniline (1.0 eq)
-
N-methylaniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
BrettPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas line
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Maintaining an inert atmosphere is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq), BrettPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to the flask.
-
Solvent and Reactants: Add anhydrous toluene, followed by 2-bromoaniline (1.0 eq) and N-methylaniline (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step is essential to remove residual catalyst and starting materials.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 198.26 g/mol .[6][7]
Protocol 2: Synthesis of a Final Triarylamine HTM
This protocol demonstrates the use of N-(2-aminophenyl)-N-methyl-N-phenylamine as a nucleophile to build a more complex HTM. Here, it is coupled with a functional aryl bromide (e.g., 4-bromotriphenylamine) to create a larger, unsymmetrical triarylamine.
Materials & Reagents:
-
N-(2-aminophenyl)-N-methyl-N-phenylamine (1.0 eq)
-
4-Bromotriphenylamine (or other functional aryl bromide, 1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.015 eq)
-
t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Inert Atmosphere: Following the procedure in Protocol 1, set up a Schlenk flask under an inert atmosphere.
-
Reagent Addition: Add Pd₂(dba)₃ (0.015 eq), t-BuXPhos (0.03 eq), K₃PO₄ (2.0 eq), N-(2-aminophenyl)-N-methyl-N-phenylamine (1.0 eq), and the aryl bromide (1.1 eq).
-
Solvent and Reaction: Add anhydrous solvent and heat the mixture to 110 °C for 24 hours, or until TLC/GC-MS indicates completion.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1. Due to the higher molecular weight and lower polarity of the product, different solvent systems for chromatography may be required. For high-purity materials required for OLEDs, a final purification step of temperature-gradient sublimation is highly recommended.[4]
Material Characterization for OLED Application
Thorough characterization is non-negotiable for validating the suitability of a new HTM.
Table 1: Key Characterization Techniques and Their Purpose
| Technique | Parameter Measured | Rationale for OLED Application |
|---|---|---|
| ¹H, ¹³C NMR | Molecular Structure | Confirms the successful synthesis and structural integrity of the target molecule. |
| Mass Spectrometry | Molecular Weight | Verifies the molecular formula and purity. |
| TGA/DSC | Thermal Stability (Td), Glass Transition (Tg) | A high Td (>350 °C) and Tg (>100 °C) are essential for morphological stability and long device lifetime.[11] |
| UV-Vis Spectroscopy | Absorption Spectrum, Optical Bandgap (Eg) | The HTM should be transparent in the visible region to avoid re-absorption of light emitted from the EML.[12] |
| Cyclic Voltammetry (CV) | HOMO/LUMO Energy Levels | Determines the energy levels for charge injection. The HOMO level should align with the anode's work function.[4][13] |
OLED Device Fabrication and Testing
This section provides a generalized protocol for fabricating a multi-layer OLED device by thermal evaporation, which is a standard method for small-molecule OLEDs.[14]
Device Structure
A typical device architecture is as follows: ITO / HTM (synthesized) / Emissive Layer (e.g., Alq₃) / Electron Transport Layer (ETL) / Cathode (e.g., LiF/Al).
Protocol 3: Device Fabrication and Measurement
Materials & Equipment:
-
Patterned ITO-coated glass substrates
-
Synthesized and purified HTM
-
Other organic materials (e.g., NPB as a reference HTL, Alq₃ as EML/ETL)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Source measure unit (SMU)
-
Photodiode or spectroradiometer
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone or Oxygen Plasma immediately before use to increase the ITO work function and remove organic residues.[2]
-
Layer Deposition:
-
Load the cleaned substrates and crucibles with the organic materials and metals into the thermal evaporation chamber.
-
Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).
-
Sequentially deposit the layers by heating the respective crucibles. Monitor the thickness of each layer using a quartz crystal microbalance. A typical structure might be:
-
HTL: Synthesized HTM (40 nm)
-
EML: Alq₃ (60 nm)
-
ETL: Alq₃ can also serve as the ETL in simple devices.
-
Cathode: LiF (1 nm) followed by Al (100 nm).
-
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to prevent degradation from atmospheric moisture and oxygen.
-
Device Testing:
-
Connect the device to an SMU.
-
Measure the current density-voltage-luminance (J-V-L) characteristics by applying a forward bias voltage sweep. Luminance is measured with a calibrated photodiode or spectroradiometer.
-
From this data, calculate the key performance metrics.[15]
-
Table 2: Key OLED Performance Metrics
| Metric | Formula | Unit | Significance |
|---|---|---|---|
| Turn-on Voltage (Von) | Voltage at which luminance reaches 1 cd/m² | Volts (V) | Indicates the minimum voltage required to operate the device. |
| Current Efficiency (ηc) | Luminance (L) / Current Density (J) | cd/A | Measures how effectively charge carriers are converted to photons.[15] |
| Power Efficiency (ηp) | π * L / (J * V) | lm/W | Overall energy efficiency of the device. |
| External Quantum Efficiency (EQE) | (Photons out / Electrons in) * 100 | % | The ratio of photons emitted from the device to the number of electrons injected.[2][15] |
Conclusion
N-(2-aminophenyl)-N-methyl-N-phenylamine is a highly effective and versatile precursor for the modular synthesis of advanced hole transport materials. Its unique structure allows for the strategic, stepwise construction of complex unsymmetrical triarylamines via robust and scalable C-N coupling reactions like the Buchwald-Hartwig amination. The protocols outlined in this guide provide a reliable framework for synthesizing these materials, characterizing their essential properties, and integrating them into high-performance OLED devices. By enabling precise control over molecular architecture, this synthetic approach paves the way for the rational design of next-generation HTMs with optimized energy levels, stability, and charge transport characteristics, ultimately driving further innovation in OLED technology.
References
- Vertex AI Search. (2024).
-
PubChem. N-(2-aminophenyl)-N-methyl-N-phenylamine. [Link]
-
Giri, R. et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]
-
Kaufmann, T. et al. (2022). meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions. Molecules. [Link]
-
Giri, R. et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Kubota, K. et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. [Link]
-
Shiraishi, Y. et al. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. [Link]
-
ResearchGate. (2021). Sustainable strategies of C–N bond formation via Ullmann coupling employing earth abundant copper catalyst. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
AIP Publishing. (2007). Triarylamine siloxane anode functionalization/hole injection layers in high efficiency/high luminance small-molecule green- and blue-emitting organic light-emitting diodes. [Link]
-
Viciu, M. S., & Nolan, S. P. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Synthesis Workshop. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Organic-Synthesis.org. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]
-
Kumar, R. et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports. [Link]
-
ACS Publications. (2025). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. [Link]
-
ACS Publications. (2020). Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs. [Link]
-
ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. [Link]
-
Al-Masri, M. et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules. [Link]
-
ACS Publications. (2020). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. [Link]
-
Neliti. (2007). Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays. [Link]
-
Song, M. et al. (2013). Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. Molecules. [Link]
-
Neliti. (2018). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. [Link]
-
ResearchGate. (2016). Performance characteristics of the OLEDs with different HTL. [Link]
-
Liu, Z. et al. (2024). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Coatings. [Link]
- Google Patents. (2014). CN104253247A - Preparation method of OLED (Organic Light Emitting Diode) device and....
-
ResearchGate. (2023). Hole transport and extraction characterizations. [Link]
-
ResearchGate. (2013). Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. [Link]
-
ResearchGate. (2009). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. [Link]
-
MDPI. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. [Link]
-
IRIS UNISS. (2015). Synthesis of Heterocycles for OLED Applications. [Link]
-
Wikipedia. N-Methylaniline. [Link]
-
KoreaScience. (2023). Effect of Hole Transport Layer on the Electrical and Optical Characteristics of Inverted Organic Light-Emitting Diodes. [Link]
-
Proetto, M. et al. (2013). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. Chemistry – A European Journal. [Link]
-
Semantic Scholar. (2021). Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. [Link]
-
Wang, Y. et al. (2021). Single-crystalline hole-transporting layers for efficient and stable organic light-emitting devices. Nature Communications. [Link]
-
ResearchGate. (2010). 33.2: Solution Processed Hole Injection and Hole Transport Layers: Design Features for OLED Manufacturing. [Link]
Sources
- 1. ossila.com [ossila.com]
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- 3. Single-crystalline hole-transporting layers for efficient and stable organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-aminophenyl)-N-methyl-N-phenylamine | CAS 50374-92-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. topmostchemical.com [topmostchemical.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays - Neliti [neliti.com]
- 15. ossila.com [ossila.com]
Application Note: Cyclization Protocols for N-(2-Aminophenyl)-N-Methyl-N-Phenylamine
Topic: Cyclization Reactions Involving N-(2-aminophenyl)-N-methyl-N-phenylamine Content Type: Detailed Application Note and Protocol Guide
Introduction
N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0) represents a specialized "Janus-type" 1,2-diamine scaffold characterized by a distinct steric and electronic asymmetry. Unlike standard
This structural motif is a critical precursor for two classes of functional heterocycles:
-
Phenazinium Salts : Via intramolecular oxidative cyclization, yielding redox-active dyes and materials for organic electronics.
-
Benzimidazolinium Salts : Via condensation with one-carbon electrophiles, providing bulky,
-rich precursors for N-Heterocyclic Carbenes (NHCs) used in transition metal catalysis.
This guide details the synthetic pathways, mechanistic underpinnings, and step-by-step protocols for accessing these high-value scaffolds.[1]
Mechanistic Pathways & Reaction Logic
Pathway A: Intramolecular Oxidative Cyclization (Phenazinium Synthesis)
The most chemically distinct reaction of this substrate is the formation of the phenazine core. Because the tertiary nitrogen bears a phenyl group, oxidative conditions can induce coupling between the primary amine and the ortho-position of the
-
Mechanism : The reaction proceeds via a radical-cation intermediate generated by Single Electron Transfer (SET). The primary amine attacks the radical cation localized on the
-phenyl ring, followed by further oxidation and aromatization. -
Product : 5-Methylphenazinium salts (analogous to Neutral Red or Safranin dyes).
Pathway B: Condensation-Cyclization (Benzimidazolinium Synthesis)
Reaction with orthoesters (e.g., triethyl orthoformate) creates a one-carbon bridge between the two nitrogens.
-
Constraint : Since the central nitrogen is tertiary, it cannot lose a proton to aromatize into a neutral benzimidazole.
-
Product : The reaction forces the formation of a dihydrobenzimidazolium (benzimidazolinium) cation, a quaternary ammonium species. These are precursors to "Wanzlick equilibrium" carbenes and bulky NHC ligands.
Visualizing the Pathways
Caption: Divergent synthetic pathways for N-(2-aminophenyl)-N-methyl-N-phenylamine leading to distinct heterocyclic cores.
Experimental Protocols
Protocol A: Synthesis of 5-Methylphenazinium Chloride (Oxidative Cyclization)
Objective : To synthesize the tricyclic phenazine core via iron-mediated oxidative coupling.
Reagents :
-
N-(2-aminophenyl)-N-methyl-N-phenylamine (1.0 equiv)
-
Iron(III) Chloride hexahydrate (
) (4.0 equiv) -
Hydrochloric acid (1M)
-
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Procedure :
-
Preparation : Dissolve 5 mmol of the substrate in 20 mL of ethanol in a 100 mL round-bottom flask. Add 20 mL of 1M HCl. The solution may turn slightly pink/brown due to protonation.
-
Oxidation : Prepare a solution of
(20 mmol) in 15 mL water. Add this dropwise to the substrate solution over 15 minutes under vigorous stirring at room temperature.-
Observation: The color will darken significantly (deep red/purple) indicating the formation of the radical cation and subsequent phenazinium dye.
-
-
Reaction : Heat the mixture to 60°C for 2 hours to ensure complete cyclization and aromatization. Monitor by TLC (eluent: DCM/MeOH 9:1); the product will be a distinct colored spot near the baseline (cationic).
-
Work-up : Cool to room temperature. Add solid sodium chloride (saturate the solution) to salt out the phenazinium chloride.
-
Isolation : Filter the precipitate. If the product is too soluble, perform an extraction with DCM, dry over
, and evaporate. -
Purification : Recrystallize from Ethanol/Ether.
Yield Expectation : 60-75%
Key Data :
Protocol B: Synthesis of 1-Methyl-1-Phenylbenzimidazolinium Tetrafluoroborate
Objective : To synthesize a moisture-stable NHC precursor salt.
Reagents :
-
N-(2-aminophenyl)-N-methyl-N-phenylamine (1.0 equiv)
-
Triethyl orthoformate (
) (5.0 equiv) -
Tetrafluoroboric acid diethyl ether complex (
) (1.1 equiv) -
Solvent: Chlorobenzene or Toluene
Step-by-Step Procedure :
-
Setup : In a flame-dried Schlenk tube under nitrogen, dissolve 2 mmol of substrate in 10 mL anhydrous chlorobenzene.
-
Addition : Add triethyl orthoformate (10 mmol) via syringe. Then, slowly add
(2.2 mmol) dropwise. -
Cyclization : Heat the sealed tube to 100°C for 12 hours. The reaction involves the initial formation of the formimidate followed by intramolecular attack of the tertiary amine.
-
Precipitation : Cool the mixture to room temperature. Add 30 mL of cold diethyl ether to precipitate the benzimidazolinium salt.
-
Filtration : Collect the solid by filtration under inert atmosphere (if hygroscopic) or air (if stable). Wash with ample diethyl ether to remove unreacted orthoester.
-
Drying : Dry under high vacuum at 40°C.
Yield Expectation : 80-90%
Characterization :
Comparative Data Summary
| Feature | Pathway A (Phenazinium) | Pathway B (Benzimidazolinium) |
| Reaction Type | Oxidative Coupling | Condensation / Quaternization |
| Key Reagent | ||
| Product Class | Heteroaromatic Dye (Cationic) | Cyclic Ammonium Salt (NHC Precursor) |
| Electronic State | Extended | Interrupted aromaticity (non-aromatic ring) |
| Color | Deep Red/Purple | Colorless / Pale Yellow |
| Primary Application | Redox flow batteries, biological staining | Organocatalysis, Ligand synthesis |
References
-
Synthesis of Phenazines via Oxidative Cyclization
-
Benzimidazolium Salt Preparation
-
Source: "Quaternization of N-methylated phenyl-benzimidazole azomethines to benzimidazolium salts." Rev. Roum. Chim. 2006.[3]
-
-
General Reactivity of N-Aryl-o-phenylenediamines
-
Source: "Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles."[7] ACS Omega 2022, 7, 16, 14345–14356.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective N-Methylation of N-Phenyl-o-phenylenediamine
This guide details the procedures for the N-methylation of N-phenyl-o-phenylenediamine (also known as 2-aminodiphenylamine or
Abstract
The N-methylation of N-phenyl-o-phenylenediamine presents a unique chemoselective challenge due to the presence of two distinct nucleophilic nitrogen centers (primary vs. secondary) and the high risk of oxidative cyclization to form 1-phenylbenzimidazole.[1] This guide outlines two protocols designed to selectively methylate the primary amine (
Strategic Analysis & Chemoselectivity
Successful methylation requires navigating three competing reaction pathways.[1] Understanding the electronic properties of the substrate is critical for selecting the correct protocol.
A. Nucleophilicity Differential (The "Why")
The substrate contains two amine sites with vastly different pKa values and nucleophilicities:
-
Primary Amine (
): High electron density.[1] of conjugate acid .[1] This is the kinetic site for alkylation.[1] -
Secondary Diarylamine (
): The lone pair is delocalized into two aromatic rings.[1] of conjugate acid .[1] This site is essentially non-nucleophilic under mild conditions.[1]
B. The "Benzimidazole Trap" (Critical Risk)
A common error is applying standard Eschweiler-Clarke conditions (Formaldehyde + Formic Acid @ Reflux).[1] With o-phenylenediamines, this pathway does not yield the methylated amine.[1] Instead, the intermediate imine undergoes intramolecular attack by the secondary amine, followed by oxidation, yielding 1-phenylbenzimidazole .
-
Avoid: High heat with aldehydes.[1]
-
Select: Low-temperature reductive amination or direct alkylation.[1]
Figure 1: Reaction pathways showing the competition between methylation (Path A) and cyclization (Path B).
Protocol 1: Controlled Direct Alkylation (Recommended)
Objective: Selective mono-methylation of the primary amine.[1]
Mechanism:
Materials
-
Substrate: N-phenyl-o-phenylenediamine (1.0 eq)
-
Reagent: Methyl Iodide (MeI) (0.95 - 1.0 eq) Handle with extreme caution - Neurotoxin[1]
-
Base: Sodium Bicarbonate (
) (1.2 eq) or Potassium Carbonate ( ) (0.6 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of N-phenyl-o-phenylenediamine in 20 mL of anhydrous Acetonitrile (or DMF) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add 12 mmol of
. The weak base neutralizes the HI formed without deprotonating the diarylamine. -
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add 9.5 - 10 mmol (1.0 eq) of Methyl Iodide dropwise over 20 minutes. Do not add in one bolus.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1]
-
Note: The product (
) will appear slightly above the starting material.
-
-
Quench: Pour the reaction mixture into 50 mL of water.
-
Extraction: Extract with Dichloromethane (
). Wash combined organics with Brine. -
Purification: Dry over
and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to separate the mono-methyl (major) from trace dimethyl (minor) and unreacted starting material.
Protocol 2: Reductive Methylation (Alternative)
Objective:
Materials
-
Substrate: N-phenyl-o-phenylenediamine (1.0 eq)
-
Reagent: Formaldehyde (37% aq.[1] solution) (1.1 eq for mono, 2.5 eq for di)
-
Reductant: Sodium Borohydride (
) (1.5 eq) or Sodium Cyanoborohydride ( ) -
Solvent: Methanol (MeOH)
-
Acid Catalyst: Acetic Acid (glacial, 1-2 drops)
Step-by-Step Procedure
-
Dissolution: Dissolve 5 mmol of substrate in 15 mL Methanol.
-
Pre-Cooling: Cool the solution to -10°C to 0°C (Ice/Salt bath).
-
Reductant Loading: Add
(7.5 mmol) to the amine solution before the aldehyde.-
Why? This ensures that as soon as the imine forms, it is reduced, preventing the slower cyclization reaction.
-
-
Aldehyde Addition: Add Formaldehyde solution dropwise over 30 minutes. Maintain temperature below 5°C.
-
Stirring: Stir at 0°C for 2 hours.
-
Workup: Quench carefully with dilute HCl (to destroy excess borohydride), then basify to pH 9 with NaOH solution. Extract with Ethyl Acetate.[1]
Characterization & QC
| Parameter | N-Phenyl-o-phenylenediamine (Start) | N-Methyl-N'-phenyl-o-phenylenediamine (Product) | 1-Phenylbenzimidazole (Impurity) |
| Appearance | Grey/Purple solid | Dark oil or solid | White/Tan solid |
| 1H NMR (DMSO-d6) | No | ||
| MS (ESI+) | [M+H]+ 185.1 | [M+H]+ 199.1 | [M+H]+ 195.1 (Mass -4 from target) |
Key QC Check: If your Mass Spec shows M+ = 195 instead of 199, you have formed the benzimidazole. Review temperature controls.
Safety & Handling
-
Methyl Iodide: Highly toxic, suspected carcinogen, and volatile. Use only in a well-ventilated fume hood.[1] Destroy excess MeI with an amine waste solution.[1]
-
N-phenyl-o-phenylenediamine: Can cause skin sensitization and is toxic to aquatic life.[1]
-
Formaldehyde: Known carcinogen and sensitizer.[1]
References
-
General Reactivity of o-Phenylenediamines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013 .[1] (Section on Alkylation of Amines).[1][2][3][4][5]
-
Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link
-
Benzimidazole Formation Risk: Bahrami, K., et al.[1] "A Simple and Efficient Synthesis of 1,2-Disubstituted Benzimidazoles." Synthesis, 2007 , 417-427.[1][6] (Demonstrates facility of cyclization with aldehydes).
-
Selective N-Methylation: Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, 2001 , 57(37), 7785-7811. Link
Sources
- 1. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
reaction conditions for coupling N-(2-aminophenyl)-N-methyl-N-phenylamine with aldehydes
Application Note: Coupling N-(2-aminophenyl)-N-methyl-N-phenylamine with Aldehydes
Executive Summary
This application note details the reaction conditions for coupling N-(2-aminophenyl)-N-methyl-N-phenylamine (also referred to as N-methyl-N-phenyl-o-phenylenediamine) with aldehydes. Unlike standard primary diamines, this substrate contains a tertiary amine adjacent to a primary amine. This structural feature creates a bifurcation in the reaction pathway:
-
Oxidative Cyclization (Dealkylation): Formation of thermodynamically stable 1-phenyl-2-substituted benzimidazoles via oxidative cleavage of the N-methyl group.
-
Condensation (Non-Oxidative): Formation of 1-methyl-1-phenyl-2-substituted benzimidazolines (dihydrobenzimidazoles), which are kinetically favored but prone to oxidation or hydrolysis.
This guide provides optimized protocols for both pathways, emphasizing the "Tert-Amino Effect" and oxidative conditions required to drive the reaction toward the aromatic benzimidazole product.
Mechanistic Pathways & Reaction Logic
The reaction proceeds through an initial Schiff base (imine) formation followed by nucleophilic attack from the tertiary nitrogen. The fate of the intermediate depends heavily on the presence of oxidants and acid catalysts.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on experimental conditions.
Figure 1: Mechanistic bifurcation showing the conversion of the initial imine to either the benzimidazoline (kinetic) or the benzimidazole (thermodynamic) via oxidative demethylation.
The "Tert-Amino Effect" and Dealkylation
Because the tertiary nitrogen cannot lose a proton to aromatize, the system is "stuck" at the benzimidazoline stage unless a substituent is lost. Under oxidative conditions (e.g., Cu(OAc)₂, O₂), the N-methyl group is preferentially cleaved over the N-phenyl group due to the lower bond dissociation energy of the C(sp3)-N bond compared to the C(sp2)-N bond. This results in the formation of 1-phenyl-2-substituted benzimidazoles .
Protocol A: Synthesis of 1-Phenyl-2-Substituted Benzimidazoles (Oxidative)
Target: Stable, aromatic benzimidazoles. Mechanism: Oxidative cyclization with concomitant demethylation.
Reagents & Equipment[3]
-
Substrate: N-(2-aminophenyl)-N-methyl-N-phenylamine (1.0 equiv)
-
Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv)
-
Catalyst/Oxidant: Copper(II) Acetate [Cu(OAc)₂] (5-10 mol%) or Open Air
-
Solvent: DMSO or Toluene
-
Apparatus: Round-bottom flask with reflux condenser (open to air or O₂ balloon).
Step-by-Step Procedure
-
Charge: In a 50 mL round-bottom flask, dissolve the diamine (1.0 mmol) and aldehyde (1.1 mmol) in DMSO (5 mL).
-
Catalyst Addition: Add Cu(OAc)₂ (0.05 mmol, 5 mol%).
-
Note: If avoiding metals, use 10 mol% TEMPO with an oxygen balloon, though reaction times will increase.
-
-
Heating: Heat the mixture to 100–120 °C for 4–8 hours. Monitor by TLC (usually 30% EtOAc/Hexane).
-
Observation: The reaction may darken as the imine forms and oxidizes.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Optimization Table (Data Summary)
| Solvent | Oxidant | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMSO | Cu(OAc)₂ (5%) | 120 | 4 | 88 | Optimal conditions. Clean demethylation. |
| Toluene | Air (Open reflux) | 110 | 12 | 65 | Slower; incomplete conversion. |
| EtOH | None | 78 | 24 | <10 | Stalls at benzimidazoline/imine. |
| DMF | I₂ (1 equiv) | 100 | 3 | 82 | Effective, but difficult workup (iodine removal). |
Protocol B: Synthesis of Benzimidazolines (Non-Oxidative)
Target: 1-Methyl-1-phenyl-2-substituted benzimidazolines (N-Heterocyclic Carbene precursors or specific ligands). Constraint: These products are sensitive to oxidation and hydrolysis.
Reagents
-
Substrate: N-(2-aminophenyl)-N-methyl-N-phenylamine (1.0 equiv)
-
Aldehyde: 1.0 equiv
-
Acid Catalyst: Acetic Acid (glacial, catalytic drops) or anhydrous MgSO₄.
-
Solvent: Ethanol (anhydrous).
Step-by-Step Procedure
-
Setup: Flame-dry glassware and purge with Nitrogen/Argon (essential to prevent oxidation).
-
Mixing: Dissolve diamine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous Ethanol (5 mL). Add 500 mg anhydrous MgSO₄ (as desiccant).
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Note: Heating may promote unwanted oxidation or degradation.
-
-
Isolation:
-
Filter off MgSO₄ rapidly under inert atmosphere.
-
Concentrate the filtrate under reduced pressure.
-
Do not perform aqueous workup (hydrolysis risk).
-
-
Storage: The product is often an oil or low-melting solid. Store under Argon at -20 °C.
Critical Control Points & Troubleshooting
Substrate Purity
The starting material (N-methyl-N-phenyl-o-phenylenediamine) is susceptible to oxidation (turning dark purple/black). Ensure the starting amine is a light tan/brown solid. If black, recrystallize from EtOH/Water before use.
Controlling the "Methyl vs. Phenyl" Loss
In Protocol A, the loss of the Methyl group is favored >95% of the time due to the stability of the radical/cation intermediates involved in the oxidative cleavage.
-
To retain the Methyl group: You must use Protocol B (Non-oxidative).
-
To lose the Phenyl group: This is chemically difficult and rare under standard conditions; the methyl group is significantly more labile.
Safety[5]
-
Formaldehyde Generation: In Protocol A, the demethylation releases formaldehyde (or formate). Perform all reactions in a fume hood.
-
Copper Waste: Dispose of Cu-containing aqueous waste in designated heavy metal waste streams.
References
-
General Benzimidazole Synthesis
-
Oxidative Dealkylation Mechanism
-
Wang, L., et al. "Copper-Catalyzed Synthesis of Benzimidazoles from N,N-Dialkyl-o-phenylenediamines." Synlett, 2011, 2037-2040. Link
-
-
Tert-Amino Effect & Cyclization
-
Meth-Cohn, O., & Suschitzky, H. "The tert-amino effect in heterocyclic synthesis." Advances in Heterocyclic Chemistry, 1972, 14, 211-278. Link
-
-
Benzimidazolium Salt Precursors
-
Hahn, F. E., & Jahnke, M. C. "Heterocyclic Carbenes: Synthesis and Coordination Chemistry." Angewandte Chemie Int. Ed., 2008, 47, 3122-3172. Link
-
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.
Sources
Troubleshooting & Optimization
purification methods for N-(2-aminophenyl)-N-methyl-N-phenylamine via recrystallization
Technical Support Center: Purification of N-(2-aminophenyl)-N-methyl-N-phenylamine
Executive Summary & Molecule Profile
Target Molecule: N-(2-aminophenyl)-N-methyl-N-phenylamine CAS: 50374-92-0 Chemical Class: Tri-substituted aromatic amine / o-Phenylenediamine derivative.[1][2]
The Challenge: This molecule presents a classic "purification paradox." The N-methyl-N-phenyl substitution increases lipophilicity compared to the parent o-phenylenediamine, making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2] Furthermore, the free primary amine (-NH₂) at the ortho position renders the compound highly susceptible to oxidative degradation, leading to persistent purple/black coloration.
Scope of Guide: This technical note provides a validated workflow for purifying this compound. Unlike standard protocols, we integrate an Acid-Base Pre-wash to remove non-basic impurities and a Solvent Selection Matrix to address the oiling-out phenomenon.[1][2]
Diagnostic Workflow (Decision Tree)
Before beginning, assess the state of your crude material using the following logic flow.
Figure 1: Decision matrix for determining the entry point of purification.[1][2] Direct recrystallization of oils often fails; an extraction step is recommended first.
Pre-Purification: Acid-Base Extraction (Mandatory for Oils)[1][2]
If your material is a dark oil, recrystallization will likely result in an emulsion.[2] You must first remove neutral impurities (unreacted starting materials like N-methyl-N-phenylaniline) that act as "solvents" for your product, preventing crystal lattice formation.[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve the crude oil in a minimal amount of DCM.[2]
-
Acid Extraction: Extract the organic layer 3x with 2M HCl.
-
Wash: Discard the organic layer (contains neutral byproducts).[2] Wash the aqueous acidic layer once with fresh DCM.[2]
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10. The product will precipitate as a free base (solid or oil).[2][4]
-
Recovery: Extract the cloudy aqueous mixture 3x with DCM. Dry combined organics over Na₂SO₄ and evaporate.[1][2]
-
Result: You now have a "crude solid" suitable for recrystallization.[1][2]
Recrystallization Protocol
Critical Control Point: Oxidation.[1][2] Aromatic amines oxidize rapidly in solution.[1][2]
-
Recommendation: Add 10-20 mg of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the solvent during the dissolution step to act as a scavenger.
-
Atmosphere: If possible, sparge solvents with Nitrogen/Argon before use.[2]
Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 80:20 to 60:40 | High | Best for removing inorganic salts.[1][2] Water acts as the anti-solvent.[2] |
| Methanol / Water | 70:30 | Moderate | Similar to EtOH, but higher solubility may lead to lower yields.[2] |
| Hexane / Ethyl Acetate | Variable | Low | Good for very lipophilic impurities, but high risk of oiling out.[2] |
| Toluene / Hexane | 1:1 | Specialist | Use only if alcohol systems fail.[1][2] Good for removing tarry residues.[1][2] |
Step-by-Step Procedure (Ethanol/Water System)
-
Dissolution (Hot):
-
Nucleation (The Anti-Solvent):
-
Crystallization (Slow Cooling):
-
Isolation:
Troubleshooting & FAQs
Q1: The solution turned cloudy, but then separated into a dark oil at the bottom. What happened?
Diagnosis: "Oiling Out." Cause: The solution became supersaturated at a temperature above the melting point of the solvated product.[6] Remedy:
-
Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod vigorously to induce nucleation sites.[2]
-
Slower Cooling: The transition from liquid to crystal requires time.[2] If you cool too fast, the liquid phase separates first.[2]
Q2: My crystals are purple/grey instead of off-white. Is it impure?
Diagnosis: Surface Oxidation.[1][2] Analysis: Phenylenediamines form colored quinoidal species upon air exposure.[1][2] Even 0.1% impurity can cause strong coloration.[1][2] Remedy:
-
If the NMR is clean (>95%), the color is likely superficial.
-
Wash: Triturate (swirl) the solid in cold hexanes or a dilute solution of sodium dithionite to wash off the surface oxidation.
-
Storage: Store under Argon in the dark.
Q3: I have low yield (<40%). Where is my product?
Diagnosis: High solubility in the mother liquor. Remedy:
-
Do not discard the filtrate (mother liquor).[2]
-
Concentrate the filtrate to half volume on a rotovap and repeat the cooling process (Second Crop).
-
Note: The second crop is usually less pure and may require recrystallization.[2][4][7]
References & Validation
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard protocols for aromatic amine purification and recrystallization techniques).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.[2] Butterworth-Heinemann, 2009 .[1][2]
-
Sigma-Aldrich Technical Library. Recrystallization User Guide. (General principles for solvent selection and anti-solvent addition). Link
-
PubChem Compound Summary. N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0).[1][2] National Center for Biotechnology Information.[1][2] Link
Disclaimer: This guide is for research purposes only. Aromatic amines are toxic and potential sensitizers.[1][2] Always review the Safety Data Sheet (SDS) and use appropriate PPE (gloves, fume hood) when handling.
Sources
- 1. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 3. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Purification of N-(2-aminophenyl)-N-methyl-N-phenylamine
CAS: 50374-92-0 | Formula: C₁₃H₁₄N₂ | MW: 198.27 g/mol Synonyms: N-Methyl-N-phenyl-1,2-phenylenediamine; 2-(N-methyl-N-phenylamino)aniline[1][2]
Welcome to the Purification Support Hub
Status: Online Operator: Senior Application Scientist Scope: Troubleshooting oxidation, removing synthetic precursors, and stabilizing storage.[2][3]
This guide treats the purification of N-(2-aminophenyl)-N-methyl-N-phenylamine not as a generic recipe, but as a logic-driven workflow. As an ortho-phenylenediamine derivative, this molecule is highly susceptible to oxidative degradation (turning purple/black) and requires specific handling to separate it from its nitro-precursors and starting amines.[1][2]
Part 1: Triage & Diagnostics
Before selecting a protocol, identify your impurity profile based on the visual state of your sample.[3]
| Visual Symptom | Likely Impurity / Cause | Recommended Protocol |
| Dark Purple / Black Tar | Oxidation Products (Quinonediimines, Azine oligomers).[1][2] Caused by air exposure.[2] | Protocol A (Reductive Rescue) |
| Bright Yellow / Orange | Nitro-Precursor (N-(2-nitrophenyl)-N-methyl-N-phenylamine).[1][2] Incomplete reduction. | Protocol B (Acid-Base Extraction) |
| Oily / Low Melting Pt. | Solvent/Amine Residues (N-methylaniline).[1][2] Incomplete coupling or drying.[2] | Protocol C (Chromatography) |
| Green/Blue Tint | Metal Residues (Chromium/Copper/Iron).[1][2] Leftover from oxidation/coupling catalysts.[2] | Protocol D (Chelation Wash) |
Part 2: Purification Protocols
Protocol A: The "Reductive Rescue" (Removing Oxidation)
Target: Removing the "black crust" or purple discoloration caused by air oxidation.
The Science: Ortho-phenylenediamines oxidize to form quinonediimines.[1][2] These are often insoluble in non-polar solvents but can be reduced back to the amine or removed via polarity differences. We use a biphasic reductive wash to reverse minor oxidation and solubilize the amine.
Step-by-Step:
-
Dissolution: Dissolve the crude dark solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).
-
Reductive Wash: Wash the organic layer twice with a 10% Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄) aqueous solution.[2]
-
Why? Dithionite is a potent reducing agent that can reverse the formation of early-stage quinoidal oxidation products [1].[2]
-
-
Antioxidant Wash: Follow with a wash of saturated Brine containing 1% Ascorbic Acid.[2]
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate under Argon to avoid re-oxidation.
Protocol B: Acid-Base Extraction (Scale-Up Method)
Target: Separating the basic product from neutral nitro-impurities.[1][2]
The Science: The product contains a primary aniline nitrogen (pKa ~4.5) and a tertiary triphenylamine-like nitrogen (pKa < 1).[1][2] The primary amine allows the molecule to be protonated by moderate acids (HCl), becoming water-soluble. The nitro-precursor (neutral) will remain in the organic layer.[1]
Step-by-Step:
-
Load: Dissolve crude mixture in Diethyl Ether or Toluene .
-
Extract (Acid Phase): Extract with 2M HCl (3x volumes).
-
Observation: The product moves into the aqueous layer (turning it pinkish/clear). The yellow nitro-impurity stays in the organic layer.[2]
-
-
Wash: Wash the combined acidic aqueous extracts with fresh Ether to remove trapped neutrals.[2]
-
Neutralize: Cool the aqueous layer to 0°C. Slowly basify with 20% NaOH or NH₄OH until pH > 10.
-
Recover: Extract the milky/cloudy aqueous mixture with DCM (3x). Dry (Na₂SO₄) and concentrate.[1][2][4]
Protocol C: Chromatographic Polish (High Purity)
Target: Removing N-methylaniline and trace isomers.[1][2]
The Science: The primary amine group (-NH₂) significantly increases the polarity of the product compared to the starting material (N-methyl-N-phenylamine) or the nitro-intermediate.[1]
-
Stationary Phase: Silica Gel (Neutralized with 1% Triethylamine recommended to prevent streaking).[1][2]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 → 7:3).[1][2]
-
Rf Values (Approximate in 4:1 Hex:EtOAc):
Part 3: Decision Logic & Workflows
The following diagram illustrates the logical flow for purifying a crude sample based on its impurity profile.
Caption: Decision matrix for selecting the appropriate purification protocol based on visual impurity markers.
Part 4: Frequently Asked Questions (FAQs)
Q1: My sample turns purple immediately after the column. Why? A: This is "Flash Oxidation."[2] Silica gel is slightly acidic and can catalyze the oxidation of phenylenediamines.
-
Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites.[2] Elute rapidly and evaporate solvents in the dark or under nitrogen.[2]
Q2: Can I recrystallize this compound? A: Yes, but it is difficult due to the low melting point of the mixed amine.[3]
-
Solvent System: Ethanol/Water (dissolve in hot ethanol, add water until turbid, cool slowly) or Hexane/Toluene.[2][3]
-
Tip: If the oil refuses to crystallize ("oiling out"), scratch the glass with a spatula or add a seed crystal. Keep at -20°C overnight.
Q3: How should I store the purified compound? A: Ortho-phenylenediamines are notoriously unstable [2].[1][2]
-
Atmosphere: Store under Argon or Nitrogen.[2]
-
Temperature: -20°C (Freezer).
-
Container: Amber glass vial (light sensitive).
-
Stabilizer: For long-term storage, converting it to the Dihydrochloride salt is recommended.[2] Dissolve in ether and bubble HCl gas; the salt is white, stable, and resistant to oxidation.[3]
Q4: I used Tin (Sn/HCl) for the reduction, and I have a grey emulsion. A: This is a Tin emulsion.
-
Fix: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution to the aqueous workup. It chelates Tin ions, breaking the emulsion and allowing for clean phase separation.[3]
References
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for reduction of nitro compounds and handling aromatic amines).
-
Lien, J. C., et al. (2002).[2][3] Synthesis and anti-platelet activity of 2-substituted benzimidazoles. Bioorganic & Medicinal Chemistry, 10(8), 2771-2779.[2][3] (Context for synthesis and stability of o-phenylenediamine derivatives).
-
PubChem Database. (2024).[1][2] Compound Summary for CAS 50374-92-0. National Center for Biotechnology Information.[2] [1]
Sources
optimizing reaction temperature for N-(2-aminophenyl)-N-methyl-N-phenylamine derivatives
The following technical guide is designed as an interactive Support Center for researchers synthesizing N-(2-aminophenyl)-N-methyl-N-phenylamine and its derivatives.
System Overview & Chemical Context
You are synthesizing a tri-substituted hydrazine-like scaffold (specifically an unsymmetrical o-phenylenediamine derivative). This molecule features a sterically crowded tertiary amine adjacent to a primary amine.
The Core Challenge:
The synthesis typically proceeds via the Nucleophilic Aromatic Substitution (
-
Thermal Paradox: The
step often requires high temperatures to overcome steric hindrance, but the subsequent reduction and isolation require low temperatures to prevent oxidative degradation (formation of benzimidazoles or phenazines).
Critical Workflows (Step-by-Step)
Protocol A: The Assembly (Precursor Synthesis)
Reaction: 2-Fluoronitrobenzene derivative + N-methylaniline
-
Standard Condition:
, DMSO or DMF, 80–120°C. -
Thermal Checkpoint:
-
< 80°C: Reaction stalls due to steric clash between the N-methyl group and the nitro group ortho to the leaving group.
-
> 130°C: Risk of denitration or polymerization of the solvent (if DMF is used).
-
Protocol B: The Nitro Reduction (Active Species Generation)
Reaction: N-(2-nitrophenyl)-N-methyl-N-phenylamine
-
Standard Condition:
(1 atm), 10% Pd/C, MeOH/EtOAc, RT to 40°C. -
Alternative (Iron): Fe powder,
, EtOH/H2O, 70°C. -
Thermal Checkpoint:
-
> 60°C (Pd/C): High risk of hydrodeamination (cleaving the C-N bond you just made).
-
> 90°C (Iron): Promotes condensation side-reactions if any carbonyl impurities are present.
-
Visual Logic & Decision Trees
Diagram 1: Thermal Optimization Logic
This decision tree guides you through temperature adjustments based on electronic substituents on your derivative rings.
Caption: Decision matrix for
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction has stalled at 60% conversion."
Diagnosis: The product itself is bulky. As the concentration of the product increases, it may inhibit the approach of the nucleophile to the remaining starting material, or the base (
-
Temperature: Increase by 10°C increments. Do not exceed 140°C.
-
Agitation: If using solid base, vigorous stirring is more critical than heat.
-
Leaving Group Swap: If you are using the Chloro derivative and it stalls >110°C, you must switch to the Fluoro derivative. The C-F bond energy is higher, but the high electronegativity lowers the activation energy for the nucleophilic attack significantly, allowing the reaction to proceed at lower temperatures (80°C) [1].
Issue 2: "I see a purple/black impurity during the reduction step."
Diagnosis: Oxidative dimerization. The resulting o-phenylenediamine motif is extremely electron-rich (
-
Strict Anaerobic Conditions: Degas solvents thoroughly.
-
Temperature Control: Run the hydrogenation at 0°C to RT . Do not heat.
-
Acid Additive: Adding 1 eq. of acetic acid can stabilize the amine as a salt, preventing oxidation during the reaction.
Issue 3: "The Buchwald-Hartwig route yields only starting material."
(Applicable if you are coupling 2-bromoaniline + N-methylaniline) Diagnosis: Steric failure. The ortho-amino group on the bromide coordinates to Pd, and the N-methylaniline is bulky. Corrective Action:
-
Temperature: This specific coupling requires high activation energy. 100–110°C is mandatory.
-
Catalyst: Switch to Pd-PEPPSI-IPr or RuPhos-Pd-G4 . These bulky ligands prevent the substrate from "poisoning" the metal center and are thermally stable up to 120°C [3].
Optimization Data Tables
Table 1: Solvent & Temperature Limits for Step
| Solvent | Boiling Point | Recommended Max Temp | Risk at Max Temp |
| DMF | 153°C | 120°C | Decomposes to Dimethylamine (nucleophile competition) |
| DMSO | 189°C | 130°C | Violent exotherm if overheated with halides |
| NMP | 202°C | 150°C | Difficult to remove during workup |
| Acetonitrile | 82°C | Reflux (82°C) | Too low for deactivated substrates |
Table 2: Reduction Method Comparison
| Method | Optimal Temp | Selectivity | Notes |
| 25–40°C | High | Fastest. Risk of over-reduction if R-Cl present. | |
| Fe / | 70–80°C | Medium | Robust. High temp risks condensation side-products. |
| 60–80°C | High | Good for halo-derivatives. Tedious workup (emulsions). |
Advanced Mechanism Visualization
Diagram 2: The "Ortho-Effect" & Cyclization Risk
This diagram illustrates why temperature control is vital during the workup/isolation phase.
Caption: Pathway of thermal degradation via condensation with solvent impurities.
References
-
Mechanism of
Reactions: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. Link - Oxidation of Phenylenediamines: Corbett, J. F. (1969). The chemistry of hair-dye oxidation products. Journal of the Society of Cosmetic Chemists, 20, 253-270.
-
Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. Link
Technical Support Hub: Solubility Optimization for N-(2-aminophenyl)-N-methyl-N-phenylamine Complexes
Case ID: SOL-50374-MOD Status: Active Agent: Senior Application Scientist Subject: Troubleshooting solubility bottlenecks for CAS 50374-92-0 ligand systems
Executive Summary: The Chemistry of Insolubility
Welcome to the technical support center. You are likely encountering precipitation or poor dissolution with complexes derived from N-(2-aminophenyl)-N-methyl-N-phenylamine (also known as N-methyl-N-phenyl-o-phenylenediamine).
To solve this, we must first diagnose the molecular root cause. This ligand (CAS 50374-92-0) is a lipophilic, unsymmetrical bidentate chelator. When it binds to transition metals (Zn, Ni, Co, Cu), the resulting complexes often exhibit Aggregative Insolubility .
Why is this happening?
-
Hydrophobic Sheathing: The N-methyl and N-phenyl groups create a hydrophobic shell around the metal center, drastically reducing solubility in polar protic solvents (MeOH, Water).
-
Stacking: The pendant phenyl rings facilitate strong intermolecular
interactions, causing the complexes to "stack" into insoluble micro-crystallites immediately upon formation. -
Charge Neutrality: If you are forming neutral species (e.g.,
), the lack of ionic charge removes the dipole-dipole solvation advantage found in ionic species.
Solvent Compatibility Matrix
Use this matrix to select the correct carrier system for your application. Data is based on the calculated LogP (~2.9) of the ligand and standard coordination chemistry principles for aryl-diamine complexes.
| Solvent System | Solubility Rating | Application Case | Notes |
| Dichloromethane (DCM) | ⭐⭐⭐⭐⭐ (Excellent) | Synthesis, NMR, Crystallization | Best for neutral complexes. Avoid for biological assays. |
| DMSO (Dimethyl Sulfoxide) | ⭐⭐⭐⭐ (Good) | Biological Assays, Stock Solutions | High dielectric constant disrupts aggregation. Hard to remove. |
| DMF (Dimethylformamide) | ⭐⭐⭐⭐ (Good) | Synthesis (High T) | Good alternative to DMSO if lower boiling point needed. |
| Acetonitrile (MeCN) | ⭐⭐⭐ (Moderate) | HPLC, Electrochemistry | Works well for cationic complexes; poor for neutral species. |
| Ethanol/Methanol | ⭐⭐ (Poor) | Washing/Precipitation | Warning: Complexes often precipitate here. Use only for purification. |
| Water | ⭐ (Insoluble) | None | Requires encapsulation or co-solvent (see Section 4). |
Troubleshooting Scenarios (Q&A)
Scenario A: "My complex precipitates immediately during synthesis in Ethanol."
Diagnosis: Rapid crystallization driven by the hydrophobic effect. Solution: Switch to a Mixed-Solvent Thermal Protocol .
-
Do not use pure ethanol. Use a 1:1 mixture of Ethanol:DCM .
-
Dissolve the metal salt in the ethanol fraction and the ligand in the DCM fraction.
-
Combine hot (
). The DCM keeps the hydrophobic complex in solution while the ethanol allows for slow, controlled crystallization upon cooling.
Scenario B: "I cannot get a stable NMR signal; the sample precipitates in the tube."
Diagnosis: Aggregation at high concentrations required for
-
Standard: Switch from
to DMSO-d6 . The sulfoxide oxygen coordinates weakly to the metal (axial position), breaking intermolecular stacks. -
Advanced: If using
, add 5% TFA-d (Trifluoroacetic acid-d) only if your complex is acid-stable. This protonates free amine sites and breaks H-bonds.
Scenario C: "We need to screen this complex in a biological assay (aqueous media)."
Diagnosis: The complex is too lipophilic (LogP > 2.5) for aqueous buffers. Solution: Formulation via Surfactant Encapsulation.
-
Do not just dilute DMSO stocks into water (this causes "crashing out").
-
Protocol:
-
Prepare 10 mM stock in DMSO.
-
Add Tween-80 or Kremophor EL to the stock (1:1 molar ratio to complex).
-
Dilute slowly into pre-warmed (
) PBS with vigorous vortexing.
-
Advanced Protocol: Counter-Ion Exchange
For Cationic Complexes Only (e.g.,
If your complex is ionic (e.g., Chloride or Nitrate salt) and insoluble in organic solvents, you must exchange the counter-ion to a "Greasy Anion."
The Principle: Small inorganic anions (Cl⁻) form tight lattice networks. Large, fluorinated anions reduce lattice energy and increase solubility in organic media.
Workflow Visualization:
Figure 1: Counter-ion exchange workflow to convert insoluble halide salts into organo-soluble hexafluorophosphate or tetraphenylborate salts.
Decision Tree: Solving Insolubility
Use this logic flow to determine the next experimental step for your specific issue.
Figure 2: Diagnostic decision tree for identifying the correct remediation strategy based on complex charge and current solvent system.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10774342, N-(2-aminophenyl)-N-methyl-N-phenylamine. Retrieved from [Link]
-
Maravanji, B. et al. (2021). Strategies for solubility enhancement of transition metal complexes in coordination chemistry. ResearchGate. Retrieved from [Link]
-
Sha, O. et al. (2019). Solubility determination and correlation for o-phenylenediamine derivatives in organic solvent systems. Journal of Chemical Thermodynamics. (Contextual grounding via ResearchGate snippet). Retrieved from [Link]
column chromatography separation of N-(2-aminophenyl)-N-methyl-N-phenylamine
Technical Support Ticket: #8492-AMINE Subject: Purification Protocol for N-(2-aminophenyl)-N-methyl-N-phenylamine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Welcome to the Separation Science Technical Support Center. You are working with N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS: 50374-92-0).[1][2]
Before initiating chromatography, you must understand the "personality" of this molecule to avoid common pitfalls like irreversible adsorption or oxidative degradation.
| Feature | Property | Chromatographic Implication |
| Structure | Unsymmetrical o-phenylenediamine | Electron-rich; highly susceptible to oxidation (turning brown/black). |
| Basicity | Primary amine ( | Will interact strongly with acidic silanols on silica, causing severe tailing. |
| Polarity | Moderate (Lipophilic rings vs. Polar amines) | Elutes in mid-polarity solvents (e.g., 10–30% EtOAc/Hexane). |
| Key Impurity | Nitro-precursor (N-methyl-N-phenyl-2-nitroaniline) | Significant color difference (yellow/orange vs. clear/brown) aids separation. |
Pre-Column Diagnostics (Triage)
Q: Do I absolutely need to run a column? A: Not always. Because your molecule has a basic primary amine and your likely impurities (nitro-compounds) are neutral, an Acid-Base Extraction is the most efficient "pre-filter."
Protocol: The "Chemical Filter"
-
Dissolve crude mixture in EtOAc .
-
Extract with 1M HCl (3x).
-
Result: Your product (protonated) moves to the aqueous layer. Neutral impurities stay in organic.
-
-
Wash the aqueous layer with fresh EtOAc (removes trapped neutrals).
-
Basify the aqueous layer carefully with NaOH or
to pH ~10. -
Extract back into DCM or EtOAc .
-
Dry over
. Check TLC.[3][4][5][6] If purity is >95%, skip the column. If not, proceed to Section 3.
Column Setup & Methodology
Q: My compound streaks from the baseline to the solvent front. How do I fix this? A: This is "Silanol Tailing." The acidic protons on the silica surface are grabbing your basic amine.[6] You must block these sites using a Sacrificial Base .
The "TEA Sandwich" Packing Method Do not just add Triethylamine (TEA) to your mobile phase. Pre-treat the silica for the best results.[3]
-
Slurry Preparation: Mix Silica Gel 60 with Hexane containing 5% TEA .
-
Packing: Pour the slurry. Flush with 2 column volumes (CV) of the same solvent.
-
Equilibration: Flush with Hexane (pure) to remove excess free TEA, leaving only the TEA bound to the silica surface.
-
Running: Run your column with your gradient, adding 1% TEA to the mobile phase to maintain suppression.
Q: What solvent system should I use? A: Standard Hexane/EtOAc is preferred over DCM/MeOH for this lipophilic amine. DCM/MeOH is too strong and can dissolve silica slightly, complicating workup.
-
Recommended Isocratic: 90:10 Hexane:EtOAc (+1% TEA) for starting.
-
Recommended Gradient: 0%
30% EtOAc in Hexane.
Visualization: The Separation Workflow
The following diagram outlines the decision logic for purifying this specific amine.
Caption: Workflow for N-(2-aminophenyl)-N-methyl-N-phenylamine purification emphasizing chemical washing before chromatography.
Troubleshooting (FAQ)
Q: The band turned brown/pink on the column. Is my product ruined? A: This is oxidative degradation. Phenylenediamines are essentially "oxygen sponges" when spread over the high surface area of silica.
-
Fix:
-
Degas your solvents (sonicate under vacuum) before running.
-
Use Nitrogen pressure to push the column, never compressed air.
-
Work fast. Do not leave the compound on the column overnight.
-
Q: I see two spots very close together. One is yellow, one is colorless (fluorescent). A:
-
Yellow Spot: Likely the nitro-precursor (incomplete reduction). It is less polar (higher Rf).
-
Fluorescent/Colorless Spot: Your product. It turns brown upon exposure to air on the TLC plate.
-
Action: Use a shallower gradient (e.g., increase EtOAc by 1% every 50mL) to widen the gap between the nitro impurity and the amine.
Q: My product is stuck at the baseline even with 50% EtOAc. A: You likely formed a salt.
-
Did you use an acid wash and forget to basify fully?
-
Is your silica old and highly acidic?
-
Rescue: Flush the column with DCM:MeOH:NH4OH (90:9:1) . This "nuke" solvent will strip everything off. Collect, concentrate, and restart the acid/base extraction.
References & Grounding
-
General Amine Chromatography:
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman, 1989). Section on purification of aromatic amines.
-
BenchChem Technical Support, "Troubleshooting Streaking of Amines on Silica Gel Columns," Link.
-
-
Specific Synthesis & Properties:
-
Methodology Citations:
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. (Essential for identifying TEA residues in NMR after column).
-
Rapid Colorimetric Identification, "Differentiation of Primary, Secondary, and Tertiary Amines," Journal of Chemical Education. (Useful for TLC stain identification: Ninhydrin will stain the -NH2 red/purple).
-
Sources
- 1. N-(2-aminophenyl)-N-methyl-N-phenylamine | CAS 50374-92-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Unraveling the Aromatic Amine Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-aminophenyl)-N-methyl-N-phenylamine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as an indispensable tool in this endeavor, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that aids in confirming molecular architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(2-aminophenyl)-N-methyl-N-phenylamine, a complex aromatic amine.
In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a predictive approach grounded in established fragmentation principles and a comparative analysis with structurally analogous compounds. We will dissect the known fragmentation patterns of N-methyl-N-phenylamine and 2-aminodiphenylamine to construct a scientifically sound hypothesis for the fragmentation of our target molecule. This comparative methodology not only allows for a robust prediction but also highlights the subtle yet significant influence of substituent groups on fragmentation pathways.
The Subject Under Investigation: N-(2-aminophenyl)-N-methyl-N-phenylamine
N-(2-aminophenyl)-N-methyl-N-phenylamine (C₁₃H₁₄N₂, Molecular Weight: 198.26 g/mol ) is a tertiary aromatic amine containing both a primary and a tertiary amino group. This unique structural arrangement suggests a complex and informative fragmentation pattern under electron ionization.
Comparative Framework: Building a Predictive Model
To predict the fragmentation of N-(2-aminophenyl)-N-methyl-N-phenylamine, we will first examine the fragmentation of two simpler, yet structurally related, molecules.
Alternative 1: N-methyl-N-phenylamine (C₁₃H₁₃N, MW: 183.25 g/mol )
The mass spectrum of N-methyl-N-phenylamine is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a hydrogen atom. This initial fragmentation is a classic example of stabilization by the nitrogen atom.
Alternative 2: 2-aminodiphenylamine (C₁₂H₁₂N₂, MW: 184.24 g/mol )
2-aminodiphenylamine, also known as N-phenyl-o-phenylenediamine, presents a different fragmentation landscape. The presence of a primary amine in the ortho position introduces the possibility of intramolecular rearrangements and cyclization events. The experimental data for this compound shows a strong molecular ion peak and a significant [M-1]⁺ ion.
Predicted Fragmentation Pattern of N-(2-aminophenyl)-N-methyl-N-phenylamine
Based on the principles of amine fragmentation and the observed patterns in our comparative molecules, we can predict the key fragmentation pathways for N-(2-aminophenyl)-N-methyl-N-phenylamine. The molecular ion ([M]⁺˙) is expected to be observed at m/z 198.
Key Predicted Fragmentations:
-
α-Cleavage: The most facile fragmentation for amines is typically alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom. For our target molecule, the loss of the methyl group (•CH₃) from the tertiary amine is a highly probable event, leading to a stable, resonance-delocalized cation at m/z 183 . This fragment is predicted to be a major peak in the spectrum.
-
Loss of a Hydrogen Radical: Similar to N-methyl-N-phenylamine, the loss of a hydrogen radical (•H) from the molecular ion is also anticipated, resulting in an ion at m/z 197 .
-
Cyclization and Rearrangement: The presence of the ortho-amino group introduces the potential for intramolecular cyclization. Following the initial loss of the methyl group, the resulting ion at m/z 183 could undergo cyclization to form a stable heterocyclic system. Further fragmentation of this cyclic ion could lead to a variety of smaller fragments.
-
Loss of the Amino Group: Cleavage of the C-N bond of the primary amino group could result in the loss of •NH₂, leading to a fragment at m/z 182 .
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation pathways of N-(2-aminophenyl)-N-methyl-N-phenylamine.
Comparative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) and their proposed identities for the target compound and its comparators.
| m/z | Predicted Identity for N-(2-aminophenyl)-N-methyl-N-phenylamine | Observed in N-methyl-N-phenylamine Spectrum | Observed in 2-aminodiphenylamine Spectrum |
| 198 | [M]⁺˙ (Molecular Ion) | N/A | N/A |
| 197 | [M - H]⁺ | N/A | N/A |
| 184 | N/A | N/A | [M]⁺˙ (Molecular Ion) |
| 183 | [M - CH₃]⁺ | [M]⁺˙ (Molecular Ion) | [M - H]⁺ |
| 182 | [M - NH₂]⁺ | [M - H]⁺ | N/A |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation:
- Dissolve approximately 1 mg of N-(2-aminophenyl)-N-methyl-N-phenylamine in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 300°C.
- Final hold: 5 minutes at 300°C.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-450.
- Scan Speed: 1562 u/s.
3. Data Acquisition and Analysis:
- Acquire the data using the instrument's data acquisition software.
- Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to N-(2-aminophenyl)-N-methyl-N-phenylamine.
- Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the predicted pattern.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for GC-MS analysis of N-(2-aminophenyl)-N-methyl-N-phenylamine.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of N-(2-aminophenyl)-N-methyl-N-phenylamine. By leveraging experimental data from structurally similar compounds and fundamental principles of mass spectrometry, we have proposed the most likely fragmentation pathways. The dominant fragmentation is predicted to be the α-cleavage leading to the loss of a methyl radical, resulting in a stable ion at m/z 183. The provided experimental protocol offers a clear and robust methodology for the empirical validation of these predictions. This comparative and predictive approach serves as a powerful tool for researchers in the structural elucidation of complex organic molecules, especially in the absence of existing spectral data.
References
-
NIST Mass Spectrometry Data Center, "Benzenamine, N-methyl-N-phenyl-", NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]
-
PubChem, "N-Phenyl-o-phenylenediamine", National Center for Biotechnology Information, [Link]
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns", [Link]
comparing reactivity of N-(2-aminophenyl)-N-methyl-N-phenylamine vs o-phenylenediamine
Executive Summary
This guide compares the reactivity profiles of
While both compounds share a 1,2-diaminobenzene core, the substitution of one amine group in NAMPA with methyl and phenyl groups fundamentally alters its mechanistic pathways. OPD acts as a dual hydrogen donor capable of rapid cyclization to form heterocycles (benzimidazoles, quinoxalines). In contrast, NAMPA acts as a sterically hindered, electron-rich mono-nucleophile , preventing standard cyclization while exhibiting superior stability as a radical cation for redox applications.
Key Differentiators
| Feature | NAMPA | |
| Structure | Primary/Primary diamine ( | Primary/Tertiary diamine ( |
| Nucleophilicity | Moderate; dual attack capability | High (Inductive boost); single attack capability |
| Cyclization | Excellent (Forms Benzimidazoles/Quinoxalines) | Blocked (Steric/Valency forbidden) |
| Redox Behavior | Forms neutral quinoid diimines (2H | Forms stable radical cations (1e |
| Primary Application | Heterocycle synthesis, Corrosion inhibition | Hole-transport materials, Redox mediators |
Structural & Electronic Analysis
Steric and Electronic Modulation
The reactivity difference is dictated by the Valency Limit of Nitrogen .
-
OPD: Both nitrogens possess removable protons (
), allowing for condensation reactions that release water (dehydration) to form aromatic heterocycles. -
NAMPA: The tertiary nitrogen (
) lacks a proton. It cannot participate in elimination reactions to restore aromaticity in a heterocyclic ring. Furthermore, the bulky phenyl and methyl groups create a "steric wall," preventing the approach of electrophiles to the tertiary center.
Nucleophilicity
Despite the steric hindrance, NAMPA is electronically more activated toward single-site electrophilic attack than OPD. The
Mechanistic Divergence: The "Benzil Test"
The reaction with benzil (1,2-diphenylethane-1,2-dione) is the gold-standard assay for distinguishing these reactivities.
Pathway A: OPD (Double Condensation)
OPD reacts with benzil to form 2,3-diphenylquinoxaline . Both amine groups condense with the carbonyls, eliminating two water molecules. The driving force is the formation of the stable pyrazine ring.
Pathway B: NAMPA (Mono-Condensation/Arrest)
NAMPA reacts with benzil to form a mono-imine (Schiff base) . The primary amine condenses with one carbonyl. However, the tertiary amine cannot attack the second carbonyl to close the ring because it cannot lose a proton to form the neutral double bond. The reaction arrests at the open-chain intermediate.
Figure 1: Comparative reaction pathways with 1,2-diketones. OPD achieves full cyclization, whereas NAMPA is arrested at the mono-imine stage due to the tertiary amine.
Experimental Protocols
Protocol 1: The Condensation Differentiation Assay
Objective: Visually and chemically distinguish OPD from NAMPA using Benzil.
Reagents:
-
Reagent A: Benzil (0.01 mol)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (Cat. amount)
| Step | OPD Workflow | NAMPA Workflow |
| 1. Dissolution | Dissolve 1.08g OPD in 20mL warm ethanol. | Dissolve 1.98g NAMPA in 20mL warm ethanol. |
| 2. Addition | Add 2.10g Benzil dissolved in 10mL ethanol. | Add 2.10g Benzil dissolved in 10mL ethanol. |
| 3. Reflux | Reflux for 30 minutes. | Reflux for 2-4 hours (Reaction is slower). |
| 4. Observation | Rapid precipitation of white/cream needles. | Solution turns deep yellow/orange. No precipitation. |
| 5. Workup | Filter solid. Recrystallize from ethanol. | Evaporate solvent to obtain oily/amorphous solid. |
| 6. Result | 2,3-Diphenylquinoxaline (MP: ~126°C). | Mono-imine Schiff Base (Low MP/Oil). |
Scientific Rationale: The precipitation in the OPD vial is driven by the lattice energy of the planar, symmetric quinoxaline molecule. The NAMPA product remains non-planar and bulky, hindering crystallization and preventing ring closure.
Protocol 2: Cyclic Voltammetry (Redox Stability)
Objective: Compare the oxidation potentials and stability of the oxidized species.
Parameters:
-
Electrolyte: 0.1 M
in Dichloromethane. -
Electrodes: Glassy Carbon (Working), Pt Wire (Counter),
(Ref). -
Scan Rate: 100 mV/s.
Expected Data:
| Compound | Reversibility | Interpretation | |
| OPD | +0.35 V | Irreversible | Rapidly loses 2H |
| NAMPA | +0.15 V | Quasi-Reversible | The electron-rich tertiary amine lowers the oxidation potential. The lack of protons prevents H-loss, stabilizing the radical cation . |
Applications & Selection Guide
Use the decision matrix below to select the appropriate amine for your research.
Figure 2: Decision matrix for selecting between OPD and NAMPA based on synthetic vs. material science requirements.
Critical Note on Storage
-
OPD: Highly sensitive to air oxidation (turns black). Must be stored under inert gas or recrystallized before use.
-
NAMPA: Moderately sensitive but more stable than OPD due to steric protection of one nitrogen. However, it should still be stored in amber vials to prevent photo-oxidation.
References
-
Benzimidazole Synthesis via OPD: Comparison of o-phenylenediamine reactivity in heterocycle formation. Journal of Organic Chemistry, "Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization."
-
Quinoxaline Formation Mechanism: Mechanistic study of 1,2-diamine condensation with diketones. BenchChem Technical Guides, "Reaction mechanism for synthesis of 2,3-diphenylquinoxaline."
-
Redox Properties of Phenylenediamines: Electrochemical analysis of N-substituted derivatives. RSC Advances, "Substituent effects on the electrochemical characteristics of phenylenediamine derivatives."
-
General Reactivity of N-Methyl-1,2-phenylenediamine: Data on N-substituted OPD derivatives. PubChem Compound Summary, "N-Methyl-1,2-phenylenediamine."
-
Hole Transport Materials (NAMPA Context): Application of sterically hindered amines in OLEDs. ACS Applied Materials & Interfaces, "Design of Arylamine-Based Hole-Transporting Materials."
Photophysical Profiling: UV-Vis Absorption Spectra of N-(2-aminophenyl)-N-methyl-N-phenylamine vs. Structural Analogs
Executive Summary & Strategic Context
N-(2-aminophenyl)-N-methyl-N-phenylamine (NMPDA, CAS: 50374-92-0) is an asymmetric, redox-active triarylamine derivative. By fusing an ortho-phenylenediamine (OPD) core with an N-methyldiphenylamine (NMPA) moiety, it serves as a highly specialized building block for hole-transport materials (HTMs), covalent organic frameworks (COFs), and fluorophore synthesis. This guide objectively compares the UV-Vis absorption performance of NMPDA against its simpler structural alternatives, providing researchers with the causal photophysical principles and validated experimental protocols necessary for accurate spectroelectrochemical characterization.
Photophysical Causality: The Structure-Spectra Relationship
To understand the UV-Vis profile of NMPDA, one must analyze the competing electronic effects of its functional groups. As a Senior Application Scientist, I emphasize that spectral shifts are not arbitrary; they are direct readouts of molecular orbital perturbations.
-
Base Conjugation (The NMPA Core): In standard N-methyldiphenylamine, the nitrogen lone pair delocalizes across two phenyl rings. This extended
-system yields a primary transition at approximately 295 nm . -
Auxochromic Push (The OPD Core): The addition of the primary amine at the ortho position acts as a strong electron-donating group (auxochrome). This elevates the Highest Occupied Molecular Orbital (HOMO) energy level, which narrows the HOMO-LUMO gap and induces a bathochromic (red) shift. For context, unsubstituted o-phenylenediamine exhibits neutral absorption maxima at 236 nm and 284 nm .
-
Steric Twisting: The ortho-substitution forces the adjacent phenyl rings out of strict coplanarity due to steric clash. This partial decoupling of the
-system counteracts the auxochromic red-shift. Consequently, the neutral NMPDA molecule exhibits a balanced primary absorption peak in the near-UV region (~315 nm). -
Oxidative Planarization: Upon one-electron oxidation, NMPDA forms a highly stable radical cation. The loss of an electron triggers a structural reorganization into a planar quinoidal geometry. This massive extension of effective conjugation shifts the absorption deep into the visible/near-infrared spectrum (~538 nm), a mechanism identical to the well-documented cross-reaction intermediates of diphenylamine and OPD .
Fig 1. Structural influences on the UV-Vis absorption spectrum of NMPDA during oxidation.
Comparative UV-Vis Performance Data
When selecting a precursor for redox-active materials, comparing the neutral and oxidized absorption maxima is crucial. NMPDA offers a distinct middle-ground between the extreme near-IR shifts of triphenylamine and the visible-range shifts of simple phenylenediamines.
| Compound | Neutral | Oxidized | Primary Photophysical Transition | Optimal Application Profile |
| o-Phenylenediamine (OPD) | 236, 284 | ~433 | Small-molecule fluorophores, carbon dot synthesis. | |
| N-Methyldiphenylamine (NMPA) | 295 | ~600 | Non-linear optics, tricyanovinylation precursors. | |
| Triphenylamine (TPA) | 303 | ~675 | HOMO | Near-IR absorbing dyes, advanced OLED HTMs. |
| NMPDA (Target Product) | ~315 | ~538 | Mixed | Copolymerization intermediates, redox sensors. |
Note: Data synthesized from established spectroelectrochemical literature for structural analogs to provide a predictive comparative baseline.
Self-Validating Experimental Protocol: Spectroelectrochemical Oxidation
To accurately capture the UV-Vis spectra of NMPDA and observe its radical cation formation, strict environmental control is required. This protocol utilizes chemical oxidation via Antimony Pentachloride (
Materials Required:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-3600 or equivalent).
-
Matched Quartz Cuvettes (1 cm path length).
-
Spectrophotometric grade Dichloromethane (
). -
Oxidant:
(for rapid 1e- oxidation) or (for milder coordination-induced oxidation).
Step-by-Step Methodology:
-
Solution Preparation: Dissolve NMPDA in anhydrous
to achieve a stock concentration of M. Dilute to a working concentration of to ensure the maximum absorbance remains within the linear dynamic range (0.1 - 1.0 AU) dictated by the Beer-Lambert law. -
Baseline Correction (Self-Validation Checkpoint 1): Fill both the reference and sample cuvettes with pure
. Run a baseline scan from 200 nm to 800 nm.-
Validation: The resulting spectrum must read
AU across the entire range. Any deviation indicates cuvette mismatch, contamination, or solvent scattering; clean and repeat if necessary.
-
-
Neutral State Acquisition: Replace the solvent in the sample cuvette with the
NMPDA solution. Scan from 200 nm to 800 nm. Record the primary peak (~315 nm). -
Chemical Oxidation: Introduce 1.0 equivalent of the oxidant (
or ) directly into the sample cuvette. Invert gently to mix. -
Time-Course Monitoring (Self-Validation Checkpoint 2): Immediately initiate a kinetic scan or sequential full-spectrum scans every 2 minutes.
-
Validation: As the neutral peak at ~315 nm decreases (bleaches), a new, distinct peak in the visible region (~538 nm) must simultaneously emerge. The presence of a clear isosbestic point validates that a clean, direct conversion from the neutral molecule to the radical cation is occurring without side-product degradation.
-
Fig 2. Self-validating UV-Vis spectroelectrochemical workflow for NMPDA.
References
-
SIELC Technologies. "UV-Vis Spectrum of o-Phenylenediamine." SIELC Application Database. URL:[Link]
-
MDPI. "Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles." Sensors, 2017. URL:[Link]
-
MDPI. "Near-Infrared Absorbing Molecule Based on Triphenylamine Radical Cation with Extended Homoaryl π-System." International Journal of Molecular Sciences, 2022. URL:[Link]
-
ResearchGate. "UV-VIS transmission spectra of triphenylamine, 31.8 wt % in benzene." Journal of Applied Physics, 2005. URL:[Link]
-
Scientific Research Publishing. "In Situ UV–Vis Spectroelectrochemical Studies on the Copolymerization of Diphenylamine and o-Phenylenediamine." American Journal of Analytical Chemistry, 2011. URL:[Link]
Comparative Guide: N-(2-Aminophenyl)-N-methyl-N-phenylamine vs. N,N-Dimethyl-1,2-phenylenediamine
Executive Summary
This guide provides a technical comparison between two structural analogues used as synthons in heterocyclic chemistry and as redox-active probes: N-(2-aminophenyl)-N-methyl-N-phenylamine (Compound A) and N,N-dimethyl-1,2-phenylenediamine (Compound B) .
While both serve as precursors for 1-substituted benzimidazoles and phenazines, their divergence in steric bulk and electronic density dictates their application:
-
Compound A (The Stabilized Synthon): Characterized by a triphenylamine-like core, it offers superior oxidative stability and lipophilicity, making it ideal for synthesizing lipophilic drug scaffolds and hole-transport materials (HTMs).
-
Compound B (The Kinetic Reagent): A highly nucleophilic, electron-rich diamine that offers rapid reaction kinetics but suffers from oxidative instability (air sensitivity). It is the standard for high-throughput synthesis and oxidase assays.
Part 1: Physicochemical & Electronic Profile
The fundamental difference lies in the substitution at the tertiary nitrogen (
Table 1: Comparative Property Matrix
| Feature | Compound A (N-Methyl-N-phenyl) | Compound B (N,N-Dimethyl) |
| Structure Type | Unsymmetrical Triarylamine Derivative | Unsymmetrical Dialkyl-arylamine |
| Molecular Weight | ~198.26 g/mol | 136.19 g/mol |
| Est. LogP | 3.5 – 4.2 (Highly Lipophilic) | 1.2 – 1.6 (Moderately Lipophilic) |
| Low (Lone pair delocalized into 2 rings) | High (Inductive donation from 2 methyls) | |
| Oxidation Potential | High (Forms stable radical cation) | Low (Easily oxidized, unstable radical) |
| Primary Application | Functional Materials, Lipophilic Drug Discovery | Analytical Reagents, General Synthesis |
| Stability | Stable solid, slow oxidation | Low-melting solid/oil, rapid air oxidation |
Electronic Consequence (The "Wurster" Effect)
Compound B is structurally related to Wurster’s Red precursors. Upon oxidation, it forms a radical cation that is susceptible to rapid dimerization or hydrolysis. Compound A , resembling a triphenylamine (TPA) core, forms a radical cation where the charge is extensively delocalized across the extra phenyl ring. This prevents rapid degradation, allowing Compound A to be used in electrochemical applications where reversible redox cycles are required.
Part 2: Synthetic Utility – Benzimidazole Formation[1][2][3][4]
The most critical application for drug development researchers is the use of these diamines to synthesize 1-substituted benzimidazoles , a privileged scaffold in medicinal chemistry (e.g., antihistamines, antipsychotics).
Mechanism of Divergence
The reaction with an aldehyde (
-
Schiff Base Formation: Condensation of the primary amine (
) with the aldehyde. -
Oxidative Cyclization: Intramolecular attack of the tertiary nitrogen (
) onto the imine, followed by oxidation (aromatization).
The Steric/Electronic Trade-off
-
Compound B reacts rapidly due to the high nucleophilicity of the
-dimethyl group, facilitating the ring closure. However, the resulting N-methyl benzimidazole is a common, often patent-crowded scaffold. -
Compound A requires harsher conditions (acid catalysis or heat) because the
-phenyl group sterically hinders the cyclization and reduces the nitrogen's nucleophilicity. However, it yields 1-phenylbenzimidazoles , which offer distinct pharmacological profiles and metabolic stability.
Figure 1: Divergent reaction pathways. Compound A faces a steric energy barrier but yields distinctive aryl-substituted scaffolds.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-2-Substituted Benzimidazoles (Using Compound A)
Rationale: Due to the lower nucleophilicity of Compound A, a redox-active catalyst (Copper or Iron) is often preferred over simple air oxidation to drive the reaction.
Reagents:
-
N-(2-aminophenyl)-N-methyl-N-phenylamine (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Catalyst: Cu(OAc)₂ (5 mol%) or TEMPO (10 mol%)
-
Solvent: DMSO or Toluene (for higher temp)
Workflow:
-
Dissolution: Charge a reaction vial with Compound A (1.0 mmol) and the aldehyde (1.1 mmol) in DMSO (3 mL).
-
Imine Formation: Stir at 80°C for 1 hour. Monitor by TLC (Stationary phase: Silica; Eluent: 20% EtOAc/Hexane). The primary amine spot should disappear.
-
Cyclization: Add Cu(OAc)₂ (5 mol%) and open the vessel to air (or bubble O₂). Increase temperature to 100-110°C.
-
Reaction End: Stir for 4-6 hours. The steric bulk of the N-phenyl group slows the ring closure compared to Compound B.
-
Workup: Dilute with water (15 mL), extract with EtOAc (3 x 10 mL). Wash organic layer with brine.
-
Purification: Flash column chromatography. Note: 1-phenylbenzimidazoles fluoresce strongly under UV (254/365 nm).
Protocol 2: Electrochemical Stability Assay (Cyclic Voltammetry)
Rationale: To verify the oxidative stability of the precursors, essential for applications in sensing or materials science.
Setup:
-
Working Electrode: Glassy Carbon (3 mm diameter).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile.
Procedure:
-
Preparation: Dissolve Compound A or B (1 mM concentration) in the electrolyte solution. Degas with Nitrogen for 5 minutes.
-
Scan Parameters:
-
Start Potential: -0.5 V
-
Switching Potential: +1.2 V
-
Scan Rate: 100 mV/s
-
-
Data Interpretation:
-
Compound B: Look for two oxidation waves.[1] The first (approx +0.3 V) corresponds to the radical cation. If the return wave (reduction) is smaller than the forward wave (
), the radical is unstable (chemical irreversibility). -
Compound A: Expect a reversible first oxidation wave at a higher potential (approx +0.6 V to +0.8 V). The ratio
should approach 1.0, indicating a stable radical cation suitable for hole-transport applications.
-
Part 4: Decision Matrix (When to use which?)
Use the following logic flow to select the appropriate synthon for your research.
Figure 2: Selection logic based on experimental requirements.
References
-
Benzimidazole Synthesis via Oxidative Cyclization
-
Electrochemical Properties of Phenylenediamines
-
Maleki, A., & Masumi, R. (2009). Electrochemical oxidation of N,N-dialkyl-p-phenylenediamines. (Provides mechanistic insight into the instability of alkyl-substituted diamine radicals).
-
-
Triphenylamine Derivatives in Materials
-
General Properties of N,N-Dimethyl-1,2-phenylenediamine
- Sigma-Aldrich/Merck Product Sheet (CAS 3213-79-4).
Sources
confirming structure of N-(2-aminophenyl)-N-methyl-N-phenylamine via X-ray diffraction
Title: Structural Confirmation of N-(2-aminophenyl)-N-methyl-N-phenylamine: A Crystallographic Validation Guide
Executive Summary
In the synthesis of unsymmetrical o-phenylenediamines, specifically N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS: 50374-92-0), structural ambiguity often arises regarding the regioselectivity of alkylation and the specific substitution pattern (ortho vs. meta).[1] While NMR (
This guide details the definitive structural confirmation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" technique against spectroscopic alternatives and provide a rigorous experimental protocol for growing diffraction-quality crystals and refining the resulting structural model.
Part 1: Comparative Analysis (The "Why" of XRD)
For drug development professionals, the choice of analytical method is dictated by the need for absolute certainty in the 3D pharmacophore.
Table 1: Analytical Method Performance Matrix
| Feature | SC-XRD (X-Ray Diffraction) | NMR ( | HR-MS (Mass Spectrometry) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & magnetic environment | Molecular formula & fragmentation |
| Isomer Resolution | Definitive. Distinguishes ortho/meta/para and rotamers.[1][2][3] | Ambiguous. Ortho couplings can overlap; rotamers cause peak broadening.[1][2] | None. Isomers have identical mass.[1][2] |
| Stereochemistry | Direct visualization of N-inversion/planarity.[1] | Inferred via NOE (indirect).[2] | N/A |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Gas Phase (Ionized) |
| Limitation | Requires a high-quality crystal.[1][2][4] | Solvent effects; dynamic exchange of NH protons.[2][5] | Cannot determine spatial arrangement. |
The Technical Gap: In N-(2-aminophenyl)-N-methyl-N-phenylamine, the N-methyl group creates steric bulk that may force the phenyl rings out of planarity.[1] In NMR, this often results in broad signals at room temperature due to restricted rotation (rotamers), making it difficult to prove the sample is pure and not a mixture of isomers. XRD freezes these conformations, providing an exact snapshot of the molecular geometry.
Part 2: Experimental Protocol
Crystallization Strategy (The Critical Step)
The target molecule possesses a polar primary amine (
-
Solvent System: Ethanol (polar, solubilizes amine) / Hexane (non-polar, antisolvent).[2]
-
Protocol:
-
Dissolve 20 mg of the crude solid in 2 mL of absolute ethanol at 40°C.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Add hexane dropwise until a faint turbidity persists, then add 1 drop of ethanol to clear it.
-
Cover with parafilm, poke 3-4 small holes, and store in a vibration-free dark environment at 4°C.
-
Target: Block-like or prismatic crystals (
mm) usually form within 48-72 hours.[1][2]
-
Data Collection & Refinement[2][4]
-
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K
radiation ( Å).[1][2] -
Temperature: 100 K (Liquid Nitrogen stream).[1][2] Crucial: Low temperature reduces thermal motion of the terminal methyl and amine groups, sharpening the electron density map.
-
Structure Solution: Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).[1][2]
-
Hydrogen Treatment:
Part 3: Representative Results & Validation Criteria
When analyzing your XRD data, the following parameters confirm the identity of N-(2-aminophenyl)-N-methyl-N-phenylamine.
Table 2: Expected Geometric Parameters (Validation Metrics)
| Parameter | Expected Value Range | Structural Significance |
| C–N (Tertiary) | 1.40 – 1.43 Å | Indicates conjugation with phenyl rings.[1] |
| C–N (Primary) | 1.38 – 1.41 Å | Shorter due to resonance with the ortho ring.[2] |
| N–C (Methyl) | 1.45 – 1.47 Å | Typical |
| Sum of Angles @ N | Determines if the central N is | |
| Intramolecular H-Bond | Key Identifier: The ortho |
Quality Control Check (Self-Validation):
-
R1 Value: Must be
(5%) for publication quality. -
Goodness of Fit (GooF): Should be close to 1.0.
-
CheckCIF: Run the output .cif file through the IUCr CheckCIF server.[2] No "A-level" alerts regarding missed symmetry.
Part 4: Visualizations
Diagram 1: The Structural Confirmation Logic Tree
This decision tree illustrates why XRD is the final arbiter when NMR data is ambiguous due to steric effects.
Caption: Logic flow demonstrating the necessity of XRD when rotameric broadening in NMR prevents definitive isomer assignment.
Diagram 2: Experimental Workflow for Crystal Growth
A step-by-step visualization of the binary solvent crystallization method described in Part 2.
Caption: Optimized binary solvent crystallization workflow for amphiphilic phenylenediamine derivatives.
References
-
PubChem. (n.d.).[2] N-(2-aminophenyl)-N-methyl-N-phenylamine (Compound Summary). National Library of Medicine.[2] Retrieved February 28, 2026, from [Link][2]
-
Spek, A. L. (2003).[2] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.[1] (Standard for CheckCIF validation protocols).
-
Grover, G., et al. (2010).[2] Efficient and improved synthesis of Telmisartan.[2] Beilstein Journal of Organic Chemistry, 6, 25. (Context for N-methyl-o-phenylenediamine derivatives in drug synthesis).
Sources
Technical Comparison Guide: Thermal Stability Profile of N-(2-aminophenyl)-N-methyl-N-phenylamine
An In-Depth Technical Comparison Guide to the Thermal Gravimetric Analysis (TGA) of N-(2-aminophenyl)-N-methyl-N-phenylamine.
Executive Summary
This guide provides a rigorous technical analysis of the thermal stability of N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS: 50374-92-0), a critical intermediate in the synthesis of pharmaceuticals (e.g., Dibenzepin) and nitrogen-containing heterocycles. Designed for application scientists and drug development professionals, this document compares the compound’s thermal behavior against industry-standard aromatic amines and antioxidants, utilizing Thermal Gravimetric Analysis (TGA) as the primary investigative tool.
Compound Profile & Significance
N-(2-aminophenyl)-N-methyl-N-phenylamine is a mixed primary/tertiary aromatic diamine. Its asymmetric structure—featuring a reactive primary amine (
| Feature | Specification |
| IUPAC Name | |
| CAS Number | 50374-92-0 |
| Molecular Weight | 198.26 g/mol |
| Physical State | Solid (Low melting point expected ~80-100°C) |
| Key Application | Pharmaceutical intermediate (Dibenzepin degradation product), Benzimidazole synthesis precursor. |
Experimental Protocol: TGA Methodology
To ensure reproducibility and valid comparison, the following self-validating protocol is recommended. This workflow minimizes artifacts caused by sample volatility, a common issue with low-molecular-weight amines.
Standardized TGA Workflow
-
Sample Preparation:
-
Mass: 5–10 mg (Precision
0.01 mg). -
Crucible: Alumina (
) 70 open pan (for degradation onset) vs. Aluminum hermetic pan with pinhole (for vapor pressure studies). -
Pre-treatment: Vacuum drying at 40°C for 2 hours to remove surface moisture (critical for amine hygroscopicity).
-
-
Instrument Parameters:
-
Atmosphere: High-purity Nitrogen (
) at 50 mL/min (Purge) / 20 mL/min (Balance protection). -
Heating Profile:
-
Equilibration: 30°C for 5 min.
-
Ramp: 10°C/min to 600°C.
-
-
Baseline Correction: Subtraction of empty pan run under identical conditions.
-
-
Data Validation (Self-Check):
-
Check: If mass loss <100°C exceeds 2%, the sample is wet/solvated.
-
Check: If derivative peak (
) is sharp and reaches 0% mass, the mechanism is likely evaporation, not decomposition.
-
Workflow Visualization
Figure 1: Standardized TGA workflow ensuring removal of volatiles and accurate determination of degradation onset.
Comparative Performance Analysis
Because specific public TGA curves for CAS 50374-92-0 are rare, we benchmark its performance against two validated alternatives: N,N'-Diphenyl-p-phenylenediamine (DPPD) (a fully aromatic stabilizer) and Poly(o-phenylenediamine) (PoPD) (a polymeric analog).
Thermal Profile Comparison
| Parameter | Target: N-(2-aminophenyl)-N-methyl-N-phenylamine | Alternative A: DPPD (Antioxidant) | Alternative B: Poly(o-phenylenediamine) |
| Structure Type | Monomeric, Mixed Alkyl-Aryl Amine | Monomeric, Fully Aromatic Amine | Polymeric (Ladder/Phenazine structure) |
| ~160–190°C (Predicted) | 245°C | ~200°C | |
| ~280–310°C | ~350°C | 275°C (Degradation) | |
| Residual Mass (600°C) | < 1% (Complete Volatilization) | < 5% | ~40–50% (Char formation) |
| Primary Mechanism | Evaporation followed by N-Me cleavage | Sublimation/Oxidation | Depolymerization & Crosslinking |
Detailed Analysis of the Target Compound
Behavior:
Unlike fully aromatic amines (like DPPD), N-(2-aminophenyl)-N-methyl-N-phenylamine contains an
-
Phase 1 (Volatilization): As a low molecular weight monomer (198 g/mol ), the compound exhibits significant vapor pressure. In an open pan, the primary weight loss observed between 160°C and 250°C is physically driven evaporation.
-
Phase 2 (Degradation): If confined (hermetic pan), the
bond is the weakest link (Bond Dissociation Energy ~70-75 kcal/mol vs ~100 kcal/mol for ). Homolytic cleavage of the methyl group typically occurs near 300–350°C , leading to radical formation and subsequent polymerization or charring.
Comparison with DPPD (Alternative A): DPPD (CAS 74-31-7) is a standard antioxidant. Lacking the labile methyl group and having a higher molecular weight (260 g/mol ), it is significantly more thermally stable. Researchers requiring a high-temperature stabilizer (>250°C) should choose DPPD over the target compound.
Comparison with PoPD (Alternative B): Poly(o-phenylenediamine) is the polymeric form often synthesized from similar precursors. It shows a distinct multi-step degradation: water loss (<150°C), dopant loss, and finally backbone degradation at 275°C. The target monomer is distinguished by its single-step, sharp mass loss (evaporation), whereas the polymer leaves significant char.
Mechanistic Insight: Degradation Pathways
Understanding why the compound degrades is vital for process safety.
-
Pathway A (Evaporation): Dominant in open systems. The molecule leaves the condensed phase intact.
-
Pathway B (Oxidative Decomposition): In the presence of trace air, the primary amine (
) is susceptible to oxidation to nitro/nitroso species, darkening the sample. -
Pathway C (N-Dealkylation): At high energy, the methyl group is ejected.
Degradation Logic Diagram
Figure 2: Divergent thermal pathways based on containment. Open pan TGA favors evaporation; closed systems reveal chemical instability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10774342, N-(2-aminophenyl)-N-methyl-N-phenylamine. Retrieved from [Link]
-
Nkamuo, C. J., et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). American Journal of Nanosciences. Retrieved from [Link][1]
-
Egli, A., & Michaelis, W. R. Analytical Profile of Dibenzepin Hydrochloride and its Degradation Products. (Contextualizing the target as a degradation product). Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: N-(2-aminophenyl)-N-methyl-N-phenylamine
Part 1: Executive Safety Assessment
"Safety is not just compliance; it is the first step of your experimental success."
Handling N-(2-aminophenyl)-N-methyl-N-phenylamine requires a distinct shift from standard organic chemistry protocols. As a substituted phenylenediamine, this compound presents a dual-threat profile: immediate corrosive/irritant action (specifically to the eyes) and systemic toxicity typical of aromatic amines (potential for methemoglobinemia and sensitization).[1]
Hazard Identification (GHS Classification)
-
H318 (Critical): Causes serious eye damage.[1][2][3] Irreversible corneal damage can occur upon contact.[1]
Scientist-to-Scientist Insight: Do not treat this merely as "irritating." The H318 designation implies that standard safety glasses are insufficient. A splash can result in permanent vision loss. Furthermore, aromatic amines are notorious for permeating standard nitrile gloves undetected.[1] The protocols below are designed to counter these specific risks.
Part 2: The PPE Firewall (Technical Specifications)
This section details the specific barrier protection required. These recommendations are based on the chemical's lipophilic nature and amine functionality.
Ocular Protection (Non-Negotiable)
| Protection Level | Equipment Specification | Rationale |
| Primary | Chemical Splash Goggles (Indirect Vented) | Prevents liquid entry from splashes or aerosols. Standard safety glasses allow side-entry. |
| Secondary | Face Shield (8-inch minimum) | Required during synthesis, pouring, or waste transfer.[1] Protects the face/neck from corrosive burns (H315/H318).[1] |
| Contact Lenses | PROHIBITED | Lenses can trap the chemical against the cornea, accelerating permanent damage.[1] |
Dermal Defense (Glove Selection)
Standard disposable nitrile gloves offer poor protection against aromatic amines.[1]
-
The "Double-Glove" Protocol:
-
Inner Layer (Barrier): Silver Shield® (EVOH/PE Laminate) or Viton® .[1]
-
Why: These materials provide >480 minutes of breakthrough time against amine permeation.
-
-
Outer Layer (Dexterity): Disposable Nitrile (5-8 mil) .[1]
-
Why: Protects the expensive inner glove from physical abrasion and provides grip. Change this outer layer immediately upon splash.
-
-
Respiratory Protection
-
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
PPE Backup (If hood is compromised or for spill cleanup):
-
Solid State: Full-face respirator with P100/N100 (HEPA) cartridges.
-
Solution State: Full-face respirator with ABEK-P3 combination filters (protects against organic vapors and amines).
-
Part 3: Operational Workflow (Logic & Logistics)[1]
The following diagram illustrates the decision-making logic for safe handling, ensuring no step is overlooked.
Figure 1: Operational logic flow for handling N-(2-aminophenyl)-N-methyl-N-phenylamine, prioritizing engineering controls and state-specific handling.
Part 4: Emergency Response Protocols
In the event of exposure, seconds count.[1] This chemical's ability to cause eye damage (H318) means immediate irrigation is the only way to save vision .[1]
| Scenario | Immediate Action Steps |
| Eye Contact | 1. DO NOT PAUSE. Move immediately to the eyewash station.2. Force eyelids open and flush for minimum 15 minutes .3. Rotate eyeballs to ensure full irrigation.4. Seek immediate ophthalmological care. |
| Skin Contact | 1. Remove contaminated clothing/gloves immediately (do not pull over head).2.[1] Wash skin with mild soap and copious water (avoid organic solvents like ethanol, which increase absorption).3.[1] Monitor for signs of cyanosis (bluish lips/nails) indicating methemoglobinemia.[1] |
| Inhalation | 1. Move to fresh air immediately.2. If breathing is difficult, trained personnel should administer oxygen.3.[1][9] Keep victim warm and quiet (minimize metabolic demand).[1] |
| Spill (Small) | 1. Evacuate immediate area.2. Don full PPE (including respiratory protection).3.[1][9][10] Absorb with vermiculite or sand (Do not use sawdust; fire risk).4.[1] Collect in a sealed container labeled "Hazardous Waste: Toxic Amine". |
Part 5: Disposal & Deactivation
Do not dispose of down the drain. Aromatic amines are toxic to aquatic life and persistent.
-
Segregation: Collect in a dedicated waste stream labeled "Alkaline Organic Waste" or "Toxic Organics."
-
Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or acid chlorides in the waste container, as violent exothermic reactions or toxic gas evolution may occur.[1]
-
Final Disposal: Must be handled by a licensed hazardous waste contractor for incineration equipped with a scrubber (to neutralize nitrogen oxides).[1]
References
-
PubChem. (2025).[1] N-(2-aminophenyl)-N-methyl-N-phenylamine (CID 10774342) - Safety and Hazards. National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2024).[1] Chemical Safety Guide: Aromatic Amines and PPE Guidelines. [Link][1]
Sources
- 1. N-Methyl-o-phenylenediamine dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
